4-Chlorophenyl cyclohexyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYKBHNDBXPYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468887 | |
| Record name | 4-CHLOROPHENYL CYCLOHEXYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-80-3 | |
| Record name | 4-CHLOROPHENYL CYCLOHEXYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nucleophilic addition reactions of cyclohexyl ketones
An In-Depth Technical Guide to the Nucleophilic Addition Reactions of Cyclohexyl Ketones
The nucleophilic addition to cyclohexyl ketones is a cornerstone reaction in organic synthesis, pivotal for the construction of complex cyclic molecules with defined stereochemistry. The rigid, yet conformationally dynamic, nature of the cyclohexane ring introduces profound stereochemical challenges and opportunities that are not present in acyclic systems. This guide provides a comprehensive exploration of these reactions, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing stereoselectivity, from conformational analysis to the predictive power of established theoretical models. This document moves beyond mere procedural descriptions to explain the causal relationships behind experimental choices, offering field-proven insights into reaction design, execution, and analysis.
Table of Contents
Introduction: The Unique Reactivity of the Cyclohexyl Ketone Scaffold
Cyclohexyl ketones are ubiquitous structural motifs in natural products and pharmaceutical agents. Unlike their acyclic counterparts, the carbonyl group is incorporated into a conformationally restrained six-membered ring. This framework dictates the trajectory of incoming nucleophiles, leading to the formation of new stereogenic centers.[1] The ability to control the stereochemical outcome of these additions is paramount in drug development, where the specific three-dimensional arrangement of atoms is critical for biological activity.
The core of the challenge lies in the sp²-to-sp³ rehybridization of the carbonyl carbon upon nucleophilic attack.[2][3] This transformation from a planar to a tetrahedral geometry within the confines of a cyclohexane ring generates two possible diastereomeric alcohol products.[4] This guide will elucidate the factors that govern which diastereomer is preferentially formed, providing the chemical logic needed to design highly selective transformations.
Conformational Dynamics and Their Stereoelectronic Implications
To understand the reactivity of cyclohexyl ketones, one must first appreciate the conformation of the cyclohexane ring. The lowest energy conformation is the chair form, which minimizes both angle strain and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[5]
The presence of the sp²-hybridized carbonyl carbon slightly flattens the chair conformation, but the fundamental principles of axial and equatorial positions at the adjacent carbons remain. Substituents on the ring, particularly at the C2, C3, and C4 positions, will profoundly influence the ground-state conformation and the transition state energies of nucleophilic addition, thereby dictating the stereochemical outcome.
The Dichotomy of Nucleophilic Attack: Axial vs. Equatorial Trajectories
A nucleophile can approach the electrophilic carbonyl carbon from two distinct faces: the "top" face or the "bottom" face. In the context of a chair conformation, these approaches correspond to trajectories that result in the nucleophile being in either an axial or an equatorial position in the resulting tetrahedral intermediate.[6]
-
Axial Attack: The nucleophile approaches from a direction roughly parallel to the C1-axis, leading to an equatorial alcohol. This pathway is often favored for small, unhindered nucleophiles. The transition state is believed to be stabilized by avoiding torsional strain that would arise from eclipsing interactions with the adjacent C-H bonds in an equatorial attack.[7]
-
Equatorial Attack: The nucleophile approaches from the side of the ring, leading to an axial alcohol. This pathway is generally preferred by large, sterically demanding nucleophiles. The primary driving force is the avoidance of severe 1,3-diaxial steric interactions between the incoming nucleophile and the axial hydrogens at the C3 and C5 positions.[4][6][7]
The interplay between torsional strain and steric hindrance is the fundamental conflict that determines the reaction's stereoselectivity.[4][7]
Predictive Models for Diastereoselectivity
Several theoretical models have been developed to rationalize and predict the outcomes of nucleophilic additions to cyclic and acyclic chiral ketones. For cyclohexyl systems, the Felkin-Anh and Cieplak models are particularly relevant.
The Felkin-Anh Model: A Steric and Torsional Framework
The Felkin-Anh model provides a powerful, non-chelation-based prediction of stereochemistry.[8][9][10] It focuses on the steric interactions in a staggered, reactant-like transition state. The key principles are:
-
The largest group (L) on the adjacent α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions.
-
The incoming nucleophile (Nu) attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the largest group (L) and closer to the smallest group (S).[9]
This trajectory minimizes steric clash with both the medium (M) and large (L) substituents, thus leading to the favored diastereomer.
Caption: Felkin-Anh model for nucleophilic attack.
The Cieplak Model: An Electronic Perspective
In contrast to the sterically-focused Felkin-Anh model, the Cieplak model proposes that the stereochemical outcome is governed by electronic effects.[4][7] This model postulates that the transition state is stabilized by hyperconjugation, specifically the donation of electron density from adjacent σ-bonds into the forming nucleophile-carbon σ* antibonding orbital.[7][11]
The best electron-donating bonds (σ-donors) will be anti-periplanar to the incoming nucleophile. Since C-H bonds are generally better σ-donors than C-C bonds, the nucleophile will preferentially attack from the face that allows for maximum stabilization from these C-H bonds.[7] In an unsubstituted cyclohexanone, this corresponds to axial attack, which is stabilized by two anti-periplanar C-C bonds. This model provides a compelling electronic rationale for the observed preference of small nucleophiles for axial attack.
A Survey of Key Nucleophilic Additions
The principles of stereoselectivity are best illustrated through specific reaction classes. The choice of nucleophile and reaction conditions allows for fine-tuning of the diastereomeric outcome.
Hydride Reductions: The Role of Nucleophile Size
The reduction of cyclohexyl ketones to cyclohexanols is a classic example demonstrating the influence of nucleophile size.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄; Lithium Aluminum Hydride, LiAlH₄): These reagents deliver a small hydride ion (H⁻). Axial attack is generally favored to avoid torsional strain, leading to the formation of the equatorial alcohol as the major product.[1][6]
-
Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These reagents are sterically demanding. The significant steric hindrance of the borohydride complex with the axial C3/C5 hydrogens makes the axial approach highly unfavorable. Consequently, equatorial attack dominates, yielding the axial alcohol as the major product.[6]
| Reagent | Nucleophile Size | Predominant Attack | Major Product (on 4-t-Bu-cyclohexanone) |
| NaBH₄ | Small | Axial | trans-4-t-Butylcyclohexanol (~90%) |
| L-Selectride® | Large | Equatorial | cis-4-t-Butylcyclohexanol (~95%) |
Organometallic Reagents: C-C Bond Formation
Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles. Their behavior is often analogous to hydride reagents, with steric bulk playing a key role. For example, MeMgBr will show a higher preference for axial attack than t-BuLi. However, the presence of Lewis acidic metals (Mg, Li) can also lead to chelation control if coordinating functional groups are present on the cyclohexyl ring, which can sometimes reverse the selectivity predicted by simple steric models.[9]
Enolate Additions and the Aldol Reaction
The addition of enolates to cyclohexyl ketones is a fundamental C-C bond-forming reaction. The stereochemical outcome depends on the geometry (E/Z) of the enolate and the transition state of the reaction. Asymmetric versions of this reaction often employ chiral auxiliaries or catalysts to control both the facial selectivity of the enolate and the cyclohexyl ketone.[12]
Strategies for Asymmetric Synthesis
For drug development, achieving high enantioselectivity is often more critical than diastereoselectivity. Catalytic enantioselective addition to cyclohexyl ketones is an area of intensive research.[13] Key strategies include:
-
Chiral Lewis Acid Catalysis: A chiral Lewis acid coordinates to the carbonyl oxygen, creating a chiral environment that differentiates the two faces of the ketone. This biases the approach of the nucleophile, leading to one enantiomer in excess.[13][14]
-
Organocatalysis: Chiral small molecules, such as proline derivatives, can activate the ketone (via enamine formation) or the nucleophile, facilitating a highly enantioselective addition.[12]
These advanced methods provide access to enantiomerically pure or enriched cyclohexanol derivatives, which are valuable building blocks in medicinal chemistry.
Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
This protocol provides a validated method for demonstrating the principle of sterically controlled diastereoselective reduction. It outlines the reduction using both a small and a bulky hydride reagent.
Caption: Experimental workflow for selective reduction.
Protocol 7.1: Axial-Selective Reduction with Sodium Borohydride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanone (1.54 g, 10.0 mmol). Dissolve the ketone in 20 mL of methanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 10 minutes. Causality Note: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio, which should favor the trans isomer.
Protocol 7.2: Equatorial-Selective Reduction with L-Selectride®
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-tert-butylcyclohexanone (1.54 g, 10.0 mmol) and dissolve in 20 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 11.0 mL, 11.0 mmol) via syringe over 15 minutes. Causality Note: Maintaining a low temperature is critical to prevent side reactions and ensure maximum selectivity.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours.
-
Workup: While still at -78 °C, slowly quench the reaction by adding 5 mL of water, followed by 10 mL of 3 M NaOH, and then carefully adding 10 mL of 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: Extract the product with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analysis: Analysis of the crude product will show a high preference for the cis isomer.
Conclusion: From Principles to Practice
The nucleophilic addition to cyclohexyl ketones is a reaction governed by a subtle but predictable balance of steric, torsional, and electronic effects. A thorough understanding of the underlying principles of conformational analysis and transition state theory, as embodied by the Felkin-Anh and Cieplak models, empowers the synthetic chemist to make informed decisions. By strategically selecting the nucleophile and reaction conditions, it is possible to control the formation of specific diastereomers with high fidelity. This control is not merely an academic exercise; it is a fundamental requirement for the efficient and elegant synthesis of complex molecules that drive innovation in medicine and materials science.
References
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Arnott, G. (2014). Chemistry 3 Nucleophilic attack on a keto-cyclohexane. YouTube. Retrieved from [Link]
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Eisenstein, O. (2020). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 23(5), 317-329. Retrieved from [Link]
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LibreTexts. (2021). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
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Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. Retrieved from [Link]
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Michigan State University Department of Chemistry. Asymmetric Induction. Retrieved from [Link]
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Wikipedia contributors. (2024). Glucose. Wikipedia. Retrieved from [Link]
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Wikipedia contributors. (2023). Asymmetric induction. Wikipedia. Retrieved from [Link]
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LTQ. (2024). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. YouTube. Retrieved from [Link]
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Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Retrieved from [Link]
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BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
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LibreTexts. (2021). 2.3: Cram's Rule and Prelog's Rule. Chemistry LibreTexts. Retrieved from [Link]
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Wang, Y., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. Retrieved from [Link]
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Chiral Academy. (2024). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. Retrieved from [Link]
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Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemistry of 4-Chlorophenyl Cyclohexyl Ketone Isomers
Foreword: The Criticality of Stereoisomerism in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the three-dimensional architecture of a molecule is not a mere structural footnote but a cornerstone of its biological activity, efficacy, and safety profile. Enantiomers, diastereomers, and geometric isomers of a single chemical entity can elicit vastly different physiological responses, a fact that has profound implications for drug design and development.[1] This guide delves into the stereochemical nuances of 4-chlorophenyl cyclohexyl ketone, a scaffold of interest in medicinal chemistry. We will explore the synthesis, separation, and characterization of its isomers, providing a comprehensive framework for researchers and drug development professionals to navigate the complexities of its stereochemistry. The principles and methodologies detailed herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Structural Elucidation: Unveiling the Stereoisomers of this compound
The primary source of stereoisomerism in this compound arises from the substitution pattern on the cyclohexane ring, leading to the existence of cis and trans diastereomers. These geometric isomers are differentiated by the relative spatial orientation of the 4-chlorophenyl group and the carbonyl group's implicit substituent on the ring.
-
trans-isomer: The 4-chlorophenyl group and the hydrogen atom at the 1-position are on opposite sides of the cyclohexane ring's plane.
-
cis-isomer: The 4-chlorophenyl group and the hydrogen atom at the 1-position are on the same side of the cyclohexane ring's plane.
Furthermore, if the ketone were, for instance, a methyl ketone (4-chlorophenyl cyclohexyl methyl ketone), the carbon atom to which the acetyl group is attached would be a chiral center, giving rise to a pair of enantiomers for each geometric isomer (cis and trans). For the parent this compound, the chirality is more subtle and depends on the overall symmetry of the molecule.
Conformational Analysis and Isomer Stability
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the stability of the chair conformers is dictated by the steric hindrance experienced by the substituents. Large substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2][3]
In the case of this compound, the bulky 4-chlorophenyl group will strongly favor an equatorial position.
-
For the trans-isomer: The 4-chlorophenyl group can occupy an equatorial position, leading to a highly stable chair conformation.
-
For the cis-isomer: One of the substituents (either the 4-chlorophenyl group or the implicit substituent at the carbonyl carbon) must occupy an axial position in a chair conformation, leading to significant 1,3-diaxial strain and rendering the cis-isomer less stable than the trans-isomer.[2][3]
This energy difference between the cis and trans isomers is a critical factor in both the synthesis and separation of these compounds.
Stereoselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound necessitates a strategic approach that controls the stereochemistry of the cyclohexane ring. A plausible and controllable pathway involves the synthesis of a stereochemically defined precursor, such as trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, which can then be converted to the desired ketone.
Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
A robust method for the synthesis of the trans-carboxylic acid precursor has been documented, which can be achieved with a high degree of stereoselectivity.[4][5] A key step in ensuring a high proportion of the desired trans isomer is the epimerization of any co-formed cis isomer.[6]
Experimental Protocol: Synthesis and Epimerization of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
-
Initial Synthesis: The synthesis can be initiated through a reaction such as a Friedel-Crafts reaction involving chlorobenzene and a suitable cyclohexene derivative, or via the reaction of 4-chlorobenzaldehyde with cyclohexanone followed by hydrogenation and carboxylation.[4][5] This initial synthesis will likely produce a mixture of cis and trans isomers.
-
Epimerization to the trans-Isomer:
-
The mixture of cis and trans 4-(4-chlorophenyl)cyclohexanecarboxylic acids is heated with a strong base, such as potassium hydroxide, at a temperature ranging from 130 °C to 220 °C.[6]
-
This process thermodynamically favors the formation of the more stable trans isomer, where the bulky 4-chlorophenyl group is in the equatorial position.
-
The reaction can be monitored by techniques such as HPLC until the desired isomeric ratio is achieved, often yielding the trans isomer in high purity (e.g., >98%).[6]
-
Conversion of the Carboxylic Acid to the Ketone
With the stereochemically pure trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid in hand, the next step is its conversion to the corresponding ketone. A standard and effective method is via the acid chloride.
Experimental Protocol: Synthesis of trans-4-Chlorophenyl Cyclohexyl Ketone
-
Formation of the Acid Chloride:
-
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like carbon tetrachloride or dichloromethane.[3]
-
The reaction is typically carried out at reflux temperature until the conversion to the acid chloride is complete.[3]
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.[3]
-
-
Friedel-Crafts Acylation (Proposed Route):
-
The resulting acid chloride can then be used in a Friedel-Crafts acylation reaction with a suitable aromatic substrate. For the parent ketone, this step would involve an intramolecular cyclization, which is not applicable here. To obtain this compound, one would need to perform a different reaction, such as a Grignard reaction followed by oxidation.
-
-
Grignard Reaction and Oxidation (Proposed Route):
-
The acid chloride is reacted with an appropriate Grignard reagent (e.g., methylmagnesium bromide to form the methyl ketone) in an anhydrous ether solvent at low temperature.
-
The resulting tertiary alcohol is then oxidized using a standard oxidizing agent (e.g., PCC, Swern oxidation) to yield the desired ketone.
-
Caption: Proposed synthetic workflow for trans-4-chlorophenyl cyclohexyl ketone.
Separation and Purification of Stereoisomers
When a synthesis results in a mixture of stereoisomers, their separation is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers and diastereomers.[7]
Chiral HPLC Methodology
The choice of the chiral stationary phase is critical for achieving successful separation. For aryl ketones and related structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs have shown great utility.[8]
Proposed Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral column such as a Chiralpak® AD-H (amylose-based) or a Cyclofructan-6 (CF6) derivatized column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The ratio of these solvents is optimized to achieve the best resolution and retention times. For example, a starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the 4-chlorophenyl moiety has strong absorbance (e.g., 254 nm).
-
Optimization: The separation can be optimized by systematically varying the mobile phase composition, the type of alcohol modifier, and the column temperature.
Data Presentation: Hypothetical Chiral HPLC Separation Data
| Isomer | Retention Time (min) | Resolution (Rs) |
| cis-(R) | 12.5 | - |
| cis-(S) | 14.2 | 2.1 |
| trans-(R) | 18.9 | - |
| trans-(S) | 21.5 | 2.8 |
This table represents hypothetical data to illustrate a successful separation.
Caption: General workflow for the chiral separation of stereoisomers.
Spectroscopic Characterization of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
¹H NMR Spectroscopy
-
Axial vs. Equatorial Protons: In a chair conformation, axial protons are in a more shielded environment and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants: The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. The coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is smaller (2-5 Hz).
-
Distinguishing cis and trans Isomers: By analyzing the multiplicity and coupling constants of the proton at the 4-position (attached to the carbon bearing the 4-chlorophenyl group), one can deduce its orientation and thus distinguish between the cis and trans isomers. For the more stable trans-isomer, this proton would be axial, exhibiting large ax-ax couplings to the adjacent axial protons.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry. Low-temperature ¹³C NMR can even be used to observe distinct signals for different conformers if the ring flip is slow on the NMR timescale.[9]
Expected Spectroscopic Data Summary
| Isomer | Key ¹H NMR Feature (Proton at C4) | Expected ¹³C NMR |
| trans | Triplet of triplets (large J_ax-ax couplings) | A distinct set of signals corresponding to the more stable diequatorial-like conformation. |
| cis | More complex multiplet (smaller J_ax-eq and J_eq-eq couplings) | Signals may be broadened or represent an average of interconverting conformers at room temperature. |
Pharmacological Implications and Future Directions
While specific pharmacological data for the isomers of this compound are not extensively published, the broader class of arylcyclohexylamines, which share a similar structural motif, demonstrates significant stereoselectivity in their biological activity.[10][11][12] For example, the enantiomers of ketamine, an arylcyclohexylamine, exhibit different potencies as anesthetic and antidepressant agents.
It is highly probable that the cis and trans isomers of this compound, and their respective enantiomers, will also display distinct pharmacological profiles. The trans isomer, being more stable and conformationally defined, may exhibit a higher affinity for a specific biological target. The evaluation of the individual stereoisomers for their biological activity is a critical step in any drug discovery program involving this scaffold.[13][14]
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for its potential applications in drug discovery. A thorough understanding of the conformational preferences of the cis and trans isomers is fundamental to developing stereoselective synthetic routes and effective separation protocols. This guide has provided a comprehensive overview of these aspects, grounding theoretical principles in practical, actionable methodologies. The ability to synthesize, separate, and characterize the individual stereoisomers of this and related compounds is an essential capability for any research program aiming to unlock their full therapeutic potential.
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Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Cyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
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Solubility of 4-Chlorophenyl cyclohexyl ketone in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Chlorophenyl cyclohexyl ketone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of a compound is a fundamental physical property that dictates its utility in a wide range of applications, from reaction chemistry to pharmaceutical formulation. For drug development professionals, understanding a compound's solubility is a critical early step in assessing its potential as a therapeutic agent, as it directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile[1]. This compound, a molecule possessing both polar and non-polar characteristics, presents an interesting case study in solubility. This guide will delve into the factors governing its dissolution in common organic solvents.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is essential for predicting its solubility.
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)-cyclohexylmethanone | PubChem[2] |
| Molecular Formula | C₁₃H₁₅ClO | PubChem[2] |
| Molecular Weight | 222.71 g/mol | PubChem[2] |
| Calculated XLogP3 | 4.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
The calculated XLogP3 value of 4.3 is a strong indicator of the compound's lipophilicity, suggesting poor solubility in water and a preference for non-polar environments[2]. The presence of a single hydrogen bond acceptor (the carbonyl oxygen) allows for some interaction with protic solvents, though the lack of hydrogen bond donors limits its ability to form strong hydrogen bonding networks[2].
Theoretical Principles of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is the cornerstone of solubility prediction.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.[3]
Molecular Structure Analysis of this compound:
-
Polar Region: The carbonyl group (C=O) introduces a dipole moment, making this part of the molecule polar.[6][7] This allows for dipole-dipole interactions with polar solvent molecules.
-
Non-Polar Regions: The cyclohexyl ring and the chlorophenyl group are both bulky and non-polar.[6] These regions will primarily interact through weaker London dispersion forces, which are more favorable in non-polar solvents.
Given the significant non-polar character imparted by the two cyclic moieties, it is predicted that this compound will exhibit greater solubility in non-polar and moderately polar organic solvents compared to highly polar solvents.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, the following solubility profile is predicted:
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | High | The non-polar hydrocarbon structure of these solvents will readily solvate the cyclohexyl and chlorophenyl groups of the solute.[6] |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane | High to Moderate | The polarity of these solvents can interact with the carbonyl group, while their organic character can accommodate the non-polar parts of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While the hydroxyl group of these alcohols can interact with the carbonyl group of the ketone, the strong hydrogen bonding network of the solvent may be disrupted by the large non-polar regions of the solute, limiting solubility. |
| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Very Low to Insoluble | The highly polar nature and strong intermolecular forces of these solvents make it energetically unfavorable to solvate the large, non-polar portions of this compound. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, experimental determination is necessary. The following is a detailed protocol for the equilibrium and gravimetric method, a reliable technique for quantifying solubility.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant from each vial using a volumetric pipette. Ensure no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute residue.
-
-
Calculation:
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility can then be calculated in various units, for example:
-
g/100 mL: (mass of residue in g / volume of supernatant in mL) * 100
-
mol/L: (mass of residue in g / molecular weight of solute) / (volume of supernatant in L)
-
-
Practical Applications in Drug Development
The solubility of an active pharmaceutical ingredient (API) like this compound is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting the efficacy of an orally administered drug. Understanding the solubility in organic solvents is crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and for purification techniques such as crystallization and chromatography.
-
Formulation Development: Identifying suitable co-solvents or vehicles for liquid formulations.
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a strong predictive understanding of its behavior in common organic solvents can be derived from its molecular structure and the foundational principles of chemistry. The compound is anticipated to be highly soluble in non-polar and moderately polar aprotic solvents, with decreasing solubility in more polar, protic environments. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and reliable method for their determination. This knowledge is indispensable for researchers and scientists aiming to effectively utilize this compound in their work.
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An In-depth Technical Guide to Potential Precursors for 4-Chlorophenyl Cyclohexyl Ketone Synthesis
This guide provides a comprehensive overview of the primary synthetic pathways for 4-chlorophenyl cyclohexyl ketone, a key intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, precursor selection, and detailed methodologies for the synthesis of this important compound.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various pharmaceutical agents. The structural motif of a halogenated aromatic ring linked to a cyclohexyl ketone moiety imparts specific physicochemical properties that are desirable in medicinal chemistry. The efficient synthesis of this ketone is therefore of significant interest, with precursor selection and reaction pathway optimization being critical for achieving high yields and purity. This guide will explore the two predominant synthetic strategies: Friedel-Crafts acylation and Grignard reactions, providing a detailed analysis of the precursors and methodologies involved.
Synthetic Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds to an aromatic ring, making it a primary choice for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate, in this case, chlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.[2]
Precursors for Friedel-Crafts Acylation
The selection of precursors for the Friedel-Crafts acylation is dictated by the desired final product and the reactivity of the aromatic substrate. For the synthesis of this compound, two main sets of precursors are commonly employed.
Table 1: Precursors for Friedel-Crafts Acylation Pathways
| Pathway | Aromatic Substrate | Acylating Agent Source | Lewis Acid Catalyst (Typical) |
| Direct Acylation | Chlorobenzene | Cyclohexanecarbonyl chloride | Aluminum chloride (AlCl₃) |
| In-situ Acylating Agent Formation | Chlorobenzene | Cyclohexene and Acetyl Chloride | Aluminum chloride (AlCl₃) |
Causality Behind Precursor Selection and Experimental Choices
-
Chlorobenzene: As the aromatic core, chlorobenzene is a readily available and cost-effective starting material. The chloro group is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution. The para- substitution is generally favored due to reduced steric hindrance, leading to the desired 4-substituted product.
-
Cyclohexanecarbonyl Chloride (Direct Acylation): This is the most direct acylating agent. It is commercially available or can be prepared from cyclohexanecarboxylic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] Using the pre-formed acyl chloride provides better control over the stoichiometry of the reaction.
-
Cyclohexene and Acetyl Chloride (In-situ Formation): This combination generates the acylating agent in the reaction mixture. This approach can be advantageous if cyclohexene is a more accessible or economical precursor than cyclohexanecarbonyl chloride. The reaction proceeds through the formation of an intermediate that then acylates the chlorobenzene.[4]
-
Lewis Acid Catalyst (Aluminum Chloride): AlCl₃ is a strong and commonly used Lewis acid in Friedel-Crafts reactions.[2] Its primary role is to activate the acylating agent by coordinating with the halogen of the acyl chloride, which generates a highly electrophilic acylium ion (R-C≡O⁺). This acylium ion is the key electrophile that attacks the electron-rich chlorobenzene ring.[1][5]
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from cyclohexanecarbonyl chloride to form a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6]
Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (1.1 eq) is suspended in an excess of chlorobenzene (which acts as both reactant and solvent) in the reaction flask and cooled in an ice bath.
-
Addition of Acylating Agent: Cyclohexanecarbonyl chloride (1.0 eq) is added dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the aqueous and organic layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with a dilute sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization.
Synthetic Pathway 2: Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[7] This pathway offers an alternative route to this compound, often with high yields and specificity.
Precursors for Grignard Reaction
The success of the Grignard synthesis hinges on the careful preparation and handling of the organometallic reagent under anhydrous conditions.
Table 2: Precursors for Grignard Reaction Pathway
| Grignard Reagent Precursor | Electrophilic Precursor |
| 4-Chlorobromobenzene and Magnesium turnings | Cyclohexanecarbonyl chloride |
Causality Behind Precursor Selection and Experimental Choices
-
4-Chlorobromobenzene: To form the required 4-chlorophenyl Grignard reagent, a dihalogenated benzene is necessary. The difference in reactivity between bromine and chlorine on the aromatic ring is crucial. The C-Br bond is more reactive towards magnesium than the C-Cl bond, allowing for the selective formation of 4-chlorophenylmagnesium bromide.[8] Attempting to form a Grignard reagent from 4-dichlorobenzene is significantly more challenging.[8]
-
Magnesium Turnings: High-purity magnesium turnings are essential for the efficient formation of the Grignard reagent. The surface of the magnesium is often activated, for example, with a small crystal of iodine, to initiate the reaction.
-
Cyclohexanecarbonyl Chloride: As in the Friedel-Crafts route, this serves as the electrophilic source of the cyclohexyl carbonyl group. The highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent the quenching of the Grignard reagent.[7]
Reaction Mechanism: Grignard Reaction
-
Grignard Reagent Formation: 4-Chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 4-chlorophenylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of cyclohexanecarbonyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Elimination and Second Addition (Potential Side Reaction): The tetrahedral intermediate can collapse, eliminating the chloride ion to form the desired ketone. However, the newly formed ketone is also susceptible to attack by another molecule of the Grignard reagent. This can lead to the formation of a tertiary alcohol as a byproduct. To minimize this, the reaction is often carried out at low temperatures, and the Grignard reagent is added slowly to the acyl chloride.[9]
-
Hydrolysis: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to hydrolyze the magnesium alkoxide and yield the final ketone product.
Experimental Protocol: Grignard Synthesis
This protocol is a representative example and requires strict adherence to anhydrous techniques.
-
Preparation of Grignard Reagent:
-
A flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer is charged with magnesium turnings (1.1 eq) under an inert atmosphere.
-
A solution of 4-chlorobromobenzene (1.0 eq) in anhydrous diethyl ether or THF is added to the dropping funnel. A small portion of this solution is added to the magnesium, and the reaction is initiated (gentle heating or addition of an iodine crystal may be necessary).
-
Once the reaction begins, the remaining 4-chlorobromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acyl Chloride:
-
In a separate flame-dried flask, a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether is prepared and cooled to -78 °C (dry ice/acetone bath).
-
The prepared Grignard reagent is transferred to a dropping funnel and added dropwise to the cold solution of cyclohexanecarbonyl chloride over 1-2 hours, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour and then allowed to slowly warm to room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
-
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: Friedel-Crafts acylation and Grignard reaction. The choice of pathway and precursors depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment available.
The Friedel-Crafts acylation offers a direct approach, particularly when using chlorobenzene and cyclohexanecarbonyl chloride. However, it requires a stoichiometric amount of a Lewis acid catalyst, which can complicate purification.
The Grignard reaction provides a powerful alternative, with the potential for high yields. This method necessitates strict anhydrous conditions and careful temperature control to avoid the formation of byproducts.
A thorough understanding of the underlying mechanisms and the rationale behind the selection of specific precursors, as detailed in this guide, is paramount for the successful and efficient synthesis of this compound in a research and development setting.
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Grignard Reagent 4-chlorophenylmagnesium bromide - Sciencemadness Discussion Board. [Link]
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Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. [Link]
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cyclohexylidenecyclohexane - Organic Syntheses Procedure. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
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Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids | Request PDF - ResearchGate. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. [Link]
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Cyclohexanecarbonyl chloride-2719-27-9. [Link]
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An In-depth Technical Guide to (4-Chlorophenyl)(cyclohexyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
(4-Chlorophenyl)(cyclohexyl)methanone, a seemingly unassuming aromatic ketone, holds a significant position in the landscape of synthetic and medicinal chemistry. Its true value lies not in its direct biological activity, but in its role as a versatile and crucial building block for the synthesis of more complex and pharmacologically active molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a superficial overview to provide a comprehensive technical understanding of this compound. We will delve into its fundamental properties, explore the nuances of its synthesis, elucidate its applications in medicinal chemistry, and detail the analytical methodologies for its characterization. This document is structured to serve as a practical and authoritative resource, empowering you to leverage the full potential of (4-chlorophenyl)(cyclohexyl)methanone in your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its unambiguous identification and a grasp of its key physical and chemical characteristics. This section provides the essential identifiers for (4-chlorophenyl)(cyclohexyl)methanone and a summary of its computed physicochemical properties.
Chemical Identifiers
Precise communication in science hinges on the use of standardized nomenclature and identifiers. The following table summarizes the key identifiers for (4-chlorophenyl)(cyclohexyl)methanone.
| Identifier | Value |
| IUPAC Name | (4-chlorophenyl)(cyclohexyl)methanone |
| InChIKey | PTYKBHNDBXPYKO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
| CAS Number | 3277-80-3 |
| Molecular Formula | C₁₃H₁₅ClO |
Physicochemical Data
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following table outlines key computed properties of (4-chlorophenyl)(cyclohexyl)methanone.
| Property | Value | Source |
| Molecular Weight | 222.71 g/mol | PubChem |
| XLogP3 | 4.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 222.0811428 Da | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
Synthesis of (4-Chlorophenyl)(cyclohexyl)methanone: A Detailed Protocol
The most prevalent and industrially relevant method for the synthesis of (4-chlorophenyl)(cyclohexyl)methanone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and efficient route to this class of ketones.
The Underlying Chemistry: Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1] In the synthesis of (4-chlorophenyl)(cyclohexyl)methanone, chlorobenzene serves as the aromatic substrate and cyclohexanecarbonyl chloride is the acylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is employed as the catalyst.[1]
The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid abstracts the chloride from the cyclohexanecarbonyl chloride, generating the acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. Due to the ortho, para-directing nature of the chlorine substituent on the benzene ring, the acylation occurs primarily at the para position, with a smaller amount of the ortho isomer being formed.[2][3] A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired ketone and regenerating the catalyst.[1]
Step-by-Step Experimental Protocol
This protocol provides a detailed procedure for the laboratory-scale synthesis of (4-chlorophenyl)(cyclohexyl)methanone.
Materials and Reagents:
-
Chlorobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice bath.
-
Formation of the Acylium Ion: Slowly add cyclohexanecarbonyl chloride (1.0 eq) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. The addition should be exothermic, and the temperature should be maintained below 10 °C.
-
Acylation: To the resulting mixture, add chlorobenzene (1.2 eq) dropwise, ensuring the temperature remains between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-chlorophenyl)(cyclohexyl)methanone.
Applications in Medicinal Chemistry and Drug Discovery
(4-Chlorophenyl)(cyclohexyl)methanone and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. The cyclohexyl and 4-chlorophenyl moieties can be found in a number of drug candidates and approved drugs, where they contribute to the molecule's overall lipophilicity, metabolic stability, and binding interactions with biological targets.
Precursor to the Antimalarial Drug Atovaquone
One of the most notable applications of a closely related derivative, [4-(4-chlorophenyl)cyclohexyl]methanol, is as a key precursor in the synthesis of the antimalarial drug atovaquone.[4] Atovaquone is a hydroxy-1,4-naphthoquinone that is effective in the treatment of Pneumocystis jirovecii pneumonia and Plasmodium falciparum malaria. The synthesis of atovaquone often involves the coupling of the 4-(4-chlorophenyl)cyclohexyl moiety to a naphthoquinone core. The stereochemistry of the cyclohexyl ring, particularly the trans isomer, is often crucial for the biological activity of the final product.[4]
Scaffolds for Novel Antibacterial Agents
Derivatives of 4-(4-chlorophenyl)cyclohexane have been explored for the development of novel antibacterial agents. For instance, hydrazone derivatives synthesized from 4-(4-chlorophenyl)cyclohexane carboxylic acid have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The 4-chlorophenylcyclohexyl scaffold serves as a lipophilic anchor that can be functionalized to interact with bacterial targets.
Development of Gamma-Secretase Inhibitors for Alzheimer's Disease
The 4-substituted cyclohexyl motif has also been incorporated into the design of gamma-secretase inhibitors, which are being investigated as potential therapeutics for Alzheimer's disease.[6] Gamma-secretase is an enzyme involved in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's pathology.[6] The cyclohexyl group in these inhibitors often occupies a hydrophobic pocket in the enzyme's active site.
Analytical Characterization
The unambiguous characterization of (4-chlorophenyl)(cyclohexyl)methanone is crucial for ensuring its purity and confirming its identity. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the cyclohexyl ring. The ¹³C NMR spectrum will display a distinct signal for the carbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both identification and quantification.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the carbonyl group, which will exhibit a strong absorption band in the region of 1670-1690 cm⁻¹.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of (4-chlorophenyl)(cyclohexyl)methanone and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common setup.[8]
-
Gas Chromatography (GC): Due to its volatility, (4-chlorophenyl)(cyclohexyl)methanone can also be analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[9]
Safety and Handling
(4-Chlorophenyl)(cyclohexyl)methanone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(4-Chlorophenyl)(cyclohexyl)methanone is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of pharmaceuticals. Its straightforward synthesis via Friedel-Crafts acylation, coupled with its utility as a scaffold for a range of biologically active molecules, ensures its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for researchers and scientists seeking to harness its full potential.
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Friedel-Crafts Acylation of Chlorobenzene | 2-Chloro acetophenone. (2023, March 26). [Video]. YouTube. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-Chlorophenyl Cyclohexyl Ketone in Modern Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 4-Chlorophenyl cyclohexyl ketone. We delve into the core chemical principles that establish this ketone as a versatile pharmaceutical intermediate. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided, emphasizing experimental causality and self-validating methodologies. The narrative is grounded in authoritative references, ensuring scientific integrity and reproducibility.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, with the IUPAC name (4-chlorophenyl)(cyclohexyl)methanone, is a key organic compound whose structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its architecture, comprising a reactive ketone carbonyl group, a sterically significant cyclohexyl ring, and an electronically modified 4-chlorophenyl moiety, offers multiple avenues for synthetic elaboration. The ketone functional group serves as a primary reaction center, while the lipophilic cyclohexyl and chlorophenyl groups are often crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2] This guide will explore the strategic application of this intermediate, focusing on its role in constructing molecules of significant therapeutic interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)(cyclohexyl)methanone | PubChem[1] |
| CAS Number | 7295-46-7 | PubChem[1] |
| Molecular Formula | C₁₃H₁₅ClO | PubChem[1] |
| Molecular Weight | 222.71 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow oil or solid | Generic |
| Solubility | Miscible with common organic solvents | Wikipedia[3] |
Core Applications in Pharmaceutical Synthesis
The utility of this compound stems from the reactivity of its carbonyl group, which acts as an electrophilic site for a variety of nucleophilic additions and related transformations.[4] These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in drug synthesis.
The Ketone as a Linchpin for Molecular Elaboration
The ketone moiety is not merely a passive structural element; it is a versatile functional group that can be transformed into a wide array of other functionalities. This chemical reactivity is the cornerstone of its application as a pharmaceutical intermediate. Key transformations include:
-
Reductive Amination: Conversion of the ketone to a secondary or tertiary amine, a critical step in the synthesis of many nitrogen-containing APIs.[5][6] This is arguably one of the most important reactions for this intermediate.
-
Grignard and Organolithium Reactions: Formation of tertiary alcohols by creating new carbon-carbon bonds, enabling the introduction of diverse alkyl, aryl, or other organic fragments.[7]
-
Reduction: Conversion of the ketone to a secondary alcohol, which can then be used in subsequent reactions such as esterification or etherification.[8]
The diagram below illustrates the central role of this compound and its primary transformation pathways.
Caption: Key synthetic transformations of this compound.
Application Example 1: Precursor to Atovaquone Analogs
Atovaquone is an essential antimalarial and antipneumocystic drug. The trans-4-(4-chlorophenyl)cyclohexyl moiety is a critical pharmacophore of this drug.[9] While Atovaquone itself is synthesized from the corresponding carboxylic acid, this compound serves as a key intermediate for accessing derivatives and related structures for structure-activity relationship (SAR) studies. For instance, derivatives of 4-(4-chlorophenyl)cyclohexanecarbohydrazide, which can be synthesized from the ketone, have been investigated as potential antibacterial agents.[10] The synthesis of the core trans-4-(4-chlorophenyl)cyclohexane structure is a crucial first step, and routes involving this ketone are of significant interest.[11][12]
Application Example 2: Synthesis of Fentanyl Analogs
Fentanyl and its analogs are potent synthetic opioids belonging to the 4-anilidopiperidine class.[13] The synthesis of these molecules often involves the construction of a substituted piperidine ring. This compound is a potential starting material for certain fentanyl analogs where the N-phenethyl group is replaced by a cyclohexyl group and the N-phenylpropionamide side chain is modified. The core transformation is a reductive amination reaction between the ketone and a suitable amine, such as 4-amino-N-benzylpiperidine, followed by further functionalization.[14][15] The ease with which new analogs can be created by substituting reagents in the synthetic steps makes this a versatile starting point for medicinal chemistry exploration.[13]
The workflow for synthesizing a fentanyl analog precursor via reductive amination is outlined below.
Caption: Reductive amination workflow for Fentanyl analog synthesis.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations for key steps, adhering to the principle of self-validating methodology.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for forming the C-C bond between the cyclohexyl acyl group and the chlorobenzene ring.[16][17] The use of a Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent.[18] Unlike Friedel-Crafts alkylation, the acylation reaction is generally free from polysubstitution because the resulting ketone product is deactivated towards further electrophilic attack.[18]
Reaction Scheme:
Cyclohexanecarbonyl chloride + Chlorobenzene --(AlCl₃)--> this compound + HCl
Table 2: Reagents for Friedel-Crafts Acylation
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Rationale/Notes |
| Chlorobenzene | 112.56 | 100 mL | ~0.98 | Serves as both reactant and solvent. |
| Cyclohexanecarbonyl chloride | 146.61 | 29.3 g (25 mL) | 0.20 | The acylating agent. |
| Aluminum Chloride (Anhydrous) | 133.34 | 32.0 g | 0.24 | Lewis acid catalyst. Must be anhydrous. Added in slight excess. |
| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - | For quenching the reaction. |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - | Extraction solvent. |
| Sodium Bicarbonate (sat. soln.) | 84.01 | ~100 mL | - | To neutralize excess acid. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Step-by-Step Methodology:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the evolving HCl gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Initial Charging: Charge the flask with chlorobenzene (100 mL) and anhydrous aluminum chloride (32.0 g). Stir the mixture to form a slurry. Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (25 mL) to the dropping funnel. Add it dropwise to the stirred, cooled slurry over a period of 60 minutes. Maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions. The Lewis acid coordinates with the acyl chloride to generate the highly electrophilic acylium ion, which is the active acylating species.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain for 2-3 hours to drive the reaction to completion.
-
Self-Validation: Monitor the reaction progress by taking small aliquots, quenching them in dilute acid, extracting with DCM, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly pour the mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl. Stir until the dark-colored complex decomposes.
-
Safety Note: Quenching is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Protocol 2: Reductive Amination for Synthesis of a Piperidine Derivative
Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation.[19] It involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over ketones, and does not require acidic conditions that can be problematic for sensitive substrates.[14][20]
Reaction Scheme:
This compound + 4-Anilinopiperidine --(NaBH(OAc)₃)--> N-(1-(cyclohexyl(4-chlorophenyl)methyl)piperidin-4-yl)aniline
Table 3: Reagents for Reductive Amination
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Rationale/Notes |
| This compound | 222.71 | 2.23 g | 10.0 mmol | The carbonyl substrate. |
| 4-Anilinopiperidine | 176.26 | 1.76 g | 10.0 mmol | The amine nucleophile. |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 mmol | Mild and selective reducing agent. |
| Dichloroethane (DCE) | 98.96 | 50 mL | - | Anhydrous reaction solvent. |
| Acetic Acid (Glacial) | 60.05 | 0.6 mL | ~10.5 mmol | Acts as a catalyst for imine formation. |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.23 g) and 4-anilinopiperidine (1.76 g) in anhydrous dichloroethane (50 mL).
-
Catalyst Addition: Add glacial acetic acid (0.6 mL) to the solution and stir for 20 minutes at room temperature.
-
Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (3.18 g) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Self-Validation: The reaction can be monitored by TLC or LC-MS to track the disappearance of the starting ketone.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir for 30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tertiary amine.
References
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Halogen Migration in the Friedel—Crafts Acylation of Olefins. (1954). Journal of the American Chemical Society. [Link]
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Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. [Link]
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PMC - NIH. [Link]
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Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2021). ResearchGate. [Link]
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Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020). YouTube. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. (2021). ResearchGate. [Link]
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A NEW PROCESS FOR PREPARATION OF ATOVAQUONE AND NOVEL INTERMEDIATES THEREOF. (2009). WIPO Patentscope. [Link]
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Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. (2017). U.S. Sentencing Commission. [Link]
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Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2016). PMC - NIH. [Link]
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Reductive amination. (n.d.). Wikipedia. [Link]
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Application Notes and Protocols for 4-Chlorophenyl Cyclohexyl Ketone in Agrochemical Research
Introduction: A Scaffold of Potential in Agrochemical Discovery
4-Chlorophenyl cyclohexyl ketone is a well-defined chemical entity, recognized primarily as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a halogenated aromatic ring and a cyclohexyl ketone moiety, presents a compelling starting point for the exploration of novel bioactive compounds. While not an end-product agrochemical itself, its derivatives have been investigated for biological activities, such as antibacterial properties.[2] This suggests that the core scaffold of this compound holds potential for derivatization into novel fungicides, herbicides, or other crop protection agents.
The presence of a chlorophenyl group is a common feature in many commercial pesticides, often enhancing their efficacy and metabolic stability. The cyclohexyl ring provides a three-dimensional structure that can be crucial for specific binding to target enzymes or receptors in pests and weeds.[3]
This guide is designed for researchers, chemists, and drug development professionals in the agrochemical sector. It moves beyond the compound's role as a simple intermediate to propose a structured research framework. We will provide detailed protocols for the synthesis of a key derivative, 4-(4-chlorophenyl)cyclohexanecarboxylic acid, and then outline a comprehensive, field-proven workflow for the subsequent synthesis of a chemical library and the systematic screening of these new molecules for potential fungicidal and herbicidal activity.
Part 1: Synthesis of a Key Intermediate: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
The conversion of a ketone to a more functionalized group like a carboxylic acid is a foundational step in building a diverse library of chemical derivatives. The following protocol is a robust method for synthesizing 4-(4-chlorophenyl)cyclohexanecarboxylic acid, a critical precursor for generating esters, amides, and other potential agrochemical candidates.[4][5] The process begins with a Friedel-Crafts reaction to construct the core carbon skeleton.[5]
Experimental Protocol: Synthesis via Friedel-Crafts Reaction and Hydrolysis
This protocol is adapted from established industrial synthesis methods and provides a high-yield pathway to the target carboxylic acid.[4][5]
Materials:
-
Carbon disulfide (CS₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Cyclohexene
-
Chlorobenzene
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ice
-
20 L reaction flask with overhead stirrer, thermometer, and addition funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 20 L reaction flask, charge 8010 g of carbon disulfide and 1335 g of anhydrous aluminum chloride. Stir the resulting slurry for 30 minutes to ensure proper mixing.
-
Friedel-Crafts Acylation: Cool the mixture to a temperature range of -30°C to -35°C using an appropriate cooling bath.
-
Slowly add cyclohexene via the addition funnel. Maintain a 2:1 weight ratio of aluminum chloride to cyclohexene. It is critical to control the addition rate to keep the internal temperature between -20°C and -30°C.[5]
-
After the complete addition of cyclohexene, continue to stir the reaction mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Aromatic Alkylation: Allow the reaction mixture to warm to 5°C. Slowly add 1027 g of chlorobenzene, ensuring the temperature does not exceed 10°C.[5]
-
Quenching: Upon completion of the reaction, carefully quench the mixture by adding a pre-prepared solution of 817 g of concentrated hydrochloric acid mixed with 817 g of ice. Stir vigorously for 30 minutes.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Wash the organic layer with a 5% sodium hydroxide solution until it is weakly alkaline.
-
Solvent Removal: Remove the carbon disulfide by distillation under atmospheric pressure. Subsequently, remove the excess chlorobenzene by vacuum distillation at a temperature up to 60°C.[5]
-
Hydrolysis: To the remaining residue, add 14 L of a 10% sodium hydroxide solution. Heat the mixture to 70°C for 3 hours to facilitate complete hydrolysis of the intermediate ester.[5]
-
Acidification and Isolation: After hydrolysis, cool the mixture and carefully adjust the pH to 1-2 using a 10% hydrochloric acid solution. This will precipitate the 4-(4-chlorophenyl)cyclohexanecarboxylic acid product.
-
Cool the solution to room temperature to maximize crystallization. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis of the key carboxylic acid intermediate.
Part 2: A Proposed Workflow for Agrochemical Candidate Screening
With a reliable supply of the 4-(4-chlorophenyl)cyclohexanecarboxylic acid intermediate, the next phase is to generate a library of derivatives and screen them for biological activity. This workflow provides a systematic approach to identifying potential "hit" compounds.
Agrochemical Screening Workflow Diagram
Caption: A systematic workflow for agrochemical discovery.
Step 1: Derivative Library Synthesis
The goal is to explore the structure-activity relationship (SAR) by modifying the carboxylic acid functional group. Creating amides and esters is a common and effective strategy. As an illustrative example, a protocol for synthesizing hydrazone derivatives, which have shown biological activity in other contexts, is provided.[2]
Protocol: Representative Synthesis of a Hydrazone Derivative
-
Hydrazide Formation: Convert 4-(4-chlorophenyl)cyclohexanecarboxylic acid to its corresponding methyl ester. To a solution of the carboxylic acid (1 eq) in methanol, add a catalytic amount of sulfuric acid and reflux until the reaction is complete (monitored by TLC).[5] Then, to the methyl ester in ethanol, add hydrazine hydrate (4 eq) and reflux to form 4-(4-chlorophenyl)cyclohexane carbohydrazide.[2]
-
Hydrazone Synthesis: Dissolve the carbohydrazide (1 eq) in a suitable solvent like ethanol. Add an appropriate aldehyde or ketone (1 eq) and a few drops of glacial acetic acid. Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration and purified by recrystallization.
Step 2: Primary In Vitro Fungicidal Screening
This protocol is designed to rapidly assess the fungicidal potential of the synthesized derivatives against economically important plant pathogens.
Protocol: Mycelial Growth Inhibition Assay
Materials:
-
Potato Dextrose Agar (PDA)
-
Stock solutions of test compounds in DMSO (e.g., 10 mg/mL)
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Positive control (e.g., commercial fungicide like Azoxystrobin)
-
Negative control (DMSO)
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the test compound stock solution to the molten PDA to achieve a final concentration (e.g., 100 µg/mL). Also prepare plates with the positive and negative controls.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of the prepared PDA plates.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the negative control plate has reached the edge of the dish.
-
Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treated plate.
-
Data Presentation: Primary Fungicidal Screen Results
| Compound ID | Test Concentration (µg/mL) | B. cinerea % Inhibition | F. graminearum % Inhibition | Notes |
|---|---|---|---|---|
| Cpd-001 | 100 | |||
| Cpd-002 | 100 | |||
| Azoxystrobin | 100 | Positive Control |
| DMSO | N/A | 0 | 0 | Negative Control |
Step 3: Primary In Vitro Herbicidal Screening
This assay evaluates the effect of the compounds on the germination and early growth of model plants, which is a strong indicator of herbicidal activity.[6]
Protocol: Seed Germination and Seedling Growth Assay
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and a model dicot (e.g., cress, Lepidium sativum)
-
Petri dishes with filter paper
-
Positive control (e.g., commercial herbicide like Glyphosate)
-
Negative control (solvent only)
-
Growth chamber with controlled light and temperature
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Apply a known volume of the test solution (e.g., 1 mL) containing the compound at a specific concentration (e.g., 250 µg/mL) to the filter paper. Ensure even distribution. Prepare control plates similarly.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place a set number of seeds (e.g., 20) on the treated filter paper in each dish.
-
Add a standard volume of deionized water (e.g., 3 mL) to each dish to moisten the paper.
-
Seal the petri dishes with parafilm and place them in a growth chamber (e.g., 25°C with a 16h light/8h dark cycle).
-
After a set period (e.g., 5-7 days), measure the germination rate (%), shoot length, and root length of the seedlings.
-
Calculate the percent inhibition of growth compared to the negative control.
Data Presentation: Primary Herbicidal Screen Results
| Compound ID | Test Concentration (µg/mL) | Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
|---|---|---|---|---|---|
| Cpd-001 | 250 | L. perenne | |||
| Cpd-001 | 250 | L. sativum | |||
| Glyphosate | 250 | L. perenne |
| Solvent | N/A | L. sativum | 0 | 0 | 0 |
Part 3: Data Interpretation and Advancing 'Hit' Compounds
A "hit" is typically defined as a compound that demonstrates significant inhibition (e.g., >50%) in a primary screen. These compounds warrant further investigation.
Dose-Response and IC₅₀/EC₅₀ Determination: For any identified hits, the next crucial step is to perform a dose-response study. This involves running the same primary assay with a range of concentrations of the hit compound (e.g., from 0.1 to 200 µg/mL). The results are then used to calculate the IC₅₀ (for fungicides) or EC₅₀ (for herbicides), which is the concentration of the compound required to cause 50% inhibition of growth. This quantitative measure is essential for comparing the potency of different compounds and for SAR analysis.
Mechanism of Action (MoA) and Toxicology: Promising candidates with low IC₅₀/EC₅₀ values should be advanced to more complex studies. This includes:
-
Secondary Screening: Testing on a wider range of target species in a more realistic setting, such as greenhouse pot trials.
-
Mechanism of Action (MoA) Studies: Investigating how the compound works at a biochemical level. For instance, many fungicides inhibit ergosterol biosynthesis, while herbicides often target specific plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or pathways like photosynthesis.[3][7]
-
Toxicology Assessment: Early-stage toxicological studies are vital to ensure the compound is safe for non-target organisms and the environment. This involves evaluating potential risks to humans, animals, and beneficial insects.[8][9] The use of agrochemicals carries inherent risks, and a thorough safety assessment is a mandatory part of the development process.[10]
By following this structured approach, researchers can systematically explore the potential of the this compound scaffold, transforming a simple chemical intermediate into a source of novel and potentially valuable agrochemical solutions.
References
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Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]
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The role of toxicology in the evaluation of new agrochemicals. PubMed. Available at: [Link]
- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.Google Patents.
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Pesticide toxicity: a mechanistic approach. PubMed Central. Available at: [Link]
-
TOXICITY AND HAZARD OF AGROCHEMICALS. ResearchGate. Available at: [Link]
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Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides. PubMed. Available at: [Link]
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(PDF) Pesticide toxicity: A mechanistic approach. ResearchGate. Available at: [Link]
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Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link]
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Pesticide Toxicology, PPP-40. Purdue Extension. Available at: [Link]
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Review article: PESTICIDE TOXICITY: A MECHANISTIC APPROACH. ResearchGate. Available at: [Link]
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Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. National Institutes of Health (NIH). Available at: [Link]
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FUNGICIDAL COMPOSITIONS. European Patent Office. Available at: [Link]
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Pest toxicology: the primary mechanisms of pesticide action. PubMed. Available at: [Link]
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Oxidation of 4-(4-chlorophenyl)cyclohexanol to its corresponding ketone
An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanone via Oxidation of the Corresponding Alcohol
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the oxidation of 4-(4-chlorophenyl)cyclohexanol to its corresponding ketone, 4-(4-chlorophenyl)cyclohexanone. This ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document delves into the critical aspects of selecting an appropriate oxidation methodology, presenting a comparative analysis of three robust protocols: Jones (Chromic Acid) Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation. Each protocol is accompanied by a detailed mechanistic explanation, step-by-step experimental procedures, and critical safety considerations to ensure reliable and safe execution in a laboratory setting.
Introduction and Strategic Importance
The conversion of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. The target molecule, 4-(4-chlorophenyl)cyclohexanone, serves as a key building block where the ketone functionality allows for a wide array of subsequent chemical modifications. The choice of oxidizing agent is paramount and is dictated by factors such as substrate sensitivity, reaction scale, and environmental considerations. A robust and scalable oxidation protocol is essential for ensuring high purity and yield, which are critical metrics in process development and drug discovery pipelines. This guide provides the technical rationale behind various experimental choices, empowering the scientist to select and execute the optimal synthetic route.
Reactant and Product Overview
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-(4-Chlorophenyl)cyclohexanol (Starting Material) | ![]() | C₁₂H₁₅ClO | 210.70 | Solid |
| 4-(4-Chlorophenyl)cyclohexanone (Product) | ![]() | C₁₂H₁₃ClO | 208.68 | Solid |
Comparative Analysis of Oxidation Methodologies
The oxidation of a secondary alcohol like 4-(4-chlorophenyl)cyclohexanol can be accomplished using a variety of reagents. The selection process involves a trade-off between efficiency, cost, safety, and functional group tolerance. We will explore three distinct yet highly effective methods.
| Parameter | Jones (Chromic Acid) Oxidation | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Species | Chromic Acid (H₂CrO₄) | Activated DMSO | Dess-Martin Periodinane (Hypervalent Iodine) |
| Typical Yield | Good to Excellent (75-90%) | Excellent (>90%) | Excellent (>90%) |
| Reaction Temp. | 0 °C to Room Temperature | Cryogenic (-78 °C) | Room Temperature |
| Key Advantage | Low reagent cost, powerful oxidant | Extremely mild, high functional group tolerance | Mild, neutral pH, operationally simple |
| Key Disadvantage | Highly toxic (Cr(VI)), acidic, hazardous waste | Requires cryogenic temps, foul odor byproduct, gas evolution | Reagent is expensive and potentially shock-sensitive |
| Work-up | Aqueous work-up, chromium salt removal | Quenching, extraction, removal of sulfur byproducts | Filtration of periodinane byproduct, extraction |
General Experimental Workflow
The overall process for each protocol follows a similar logical progression, from reaction setup to the final characterization of the purified product. This workflow ensures reproducibility and high purity.
Caption: General experimental workflow for oxidation.
Protocol 1: Jones (Chromic Acid) Oxidation
This classic method utilizes the powerful oxidizing properties of chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid.[1][2] It is a cost-effective and robust method, but its use is declining due to the high toxicity and environmental hazards associated with chromium(VI) compounds.[3]
Mechanism of Jones Oxidation
The reaction proceeds via the formation of a chromate ester intermediate. A base (typically water) then abstracts a proton from the alcohol carbon, leading to an E2-like elimination that breaks the O-Cr bond and forms the ketone C=O double bond.[3][4]
Caption: Mechanism of chromic acid oxidation.
Step-by-Step Protocol
Materials and Reagents:
-
4-(4-Chlorophenyl)cyclohexanol (1.0 eq.)
-
Acetone (solvent)
-
Jones Reagent (CrO₃ in H₂SO₄/H₂O) - Prepare fresh
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(4-chlorophenyl)cyclohexanol in a suitable volume of acetone. Cool the flask to 0 °C in an ice-water bath.
-
Oxidation: Add the freshly prepared Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature between 0-10 °C. The color of the solution will change from orange/red to a greenish precipitate as the Cr(VI) is reduced to Cr(III).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot indicates completion.
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Swern Oxidation
The Swern oxidation is a widely used method known for its exceptionally mild reaction conditions, making it suitable for substrates with sensitive functional groups.[5][6] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[7]
Mechanism of Swern Oxidation
The process involves the initial activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species to form an alkoxysulfonium salt. Finally, triethylamine acts as a base to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the ketone, dimethyl sulfide, and triethylammonium chloride.[7]
Caption: Key stages of the Swern oxidation.
Step-by-Step Protocol
Materials and Reagents:
-
Oxalyl chloride (2.0 eq.)
-
Dimethyl sulfoxide (DMSO) (4.0 eq.)
-
Dichloromethane (DCM), anhydrous (solvent)
-
4-(4-Chlorophenyl)cyclohexanol (1.0 eq.)
-
Triethylamine (NEt₃) (5.0 eq.)
-
Water
-
Brine
Procedure:
-
Activation: To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add a solution of DMSO in anhydrous DCM dropwise. Stir the mixture for 30 minutes. Gas evolution (CO and CO₂) will be observed.[6]
-
Alcohol Addition: Add a solution of 4-(4-chlorophenyl)cyclohexanol in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 1 hour.[8]
-
Deprotonation: Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[8]
-
Monitoring: The reaction is typically complete after warming. Progress can be monitored by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl (to remove excess triethylamine), water, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is then purified by flash column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as the oxidizing agent.[9] This method is prized for its operational simplicity, neutral pH, and mild conditions, allowing for the oxidation of sensitive alcohols at room temperature.[10][11][12]
Mechanism of DMP Oxidation
The reaction begins with a ligand exchange where the alcohol displaces one of the acetate groups on the iodine center. An acetate ion then acts as a base to abstract the proton from the carbinol carbon, which leads to a reductive elimination to form the ketone, iodinane, and acetic acid.[9]
Caption: Simplified mechanism of DMP oxidation.
Step-by-Step Protocol
Materials and Reagents:
-
Dess-Martin Periodinane (DMP) (1.2-1.5 eq.)
-
Dichloromethane (DCM), anhydrous (solvent)
-
4-(4-Chlorophenyl)cyclohexanol (1.0 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Setup: To a solution of 4-(4-chlorophenyl)cyclohexanol in anhydrous DCM at room temperature, add solid Dess-Martin periodinane in one portion.
-
Oxidation: Stir the resulting suspension at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up:
-
Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of NaHCO₃ and an excess of Na₂S₂O₃ (to reduce any remaining DMP).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ and brine.
-
-
Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to yield the pure ketone.
Product Characterization
The identity and purity of the synthesized 4-(4-chlorophenyl)cyclohexanone should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected around 1715 cm⁻¹.[13] The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) is also a key indicator of reaction completion.
-
¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group in the starting material (a multiplet around 3.5-4.0 ppm) will disappear. New multiplets corresponding to the alpha-protons adjacent to the ketone will appear further downfield (typically around 2.3-2.5 ppm).[14][15] The aromatic protons of the chlorophenyl group will be visible in the 7.2-7.4 ppm region.
-
¹³C NMR Spectroscopy: The most significant change is the appearance of the carbonyl carbon resonance in the downfield region, typically around 210 ppm. The carbon that was attached to the hydroxyl group (around 70 ppm) will be absent.
Safety and Handling of Oxidizing Agents
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact).[16][17][18]
-
Keep combustible and flammable materials away from the reaction area.[17][19]
Reagent-Specific Hazards:
-
Chromic Acid/Jones Reagent: Highly toxic, corrosive, and a known carcinogen. Handle with extreme care. All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.[3][19]
-
Swern Oxidation Reagents: Oxalyl chloride is corrosive and reacts violently with water. The reaction generates carbon monoxide, a toxic gas. The byproduct, dimethyl sulfide, has a powerful and unpleasant odor.[7] All steps must be performed in an efficient fume hood.
-
Dess-Martin Periodinane (DMP): Can be shock-sensitive and may explode upon impact or heating.[12] Store according to the manufacturer's recommendations.
References
-
Lumen Learning. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II. Available at: [Link]
-
Edubirdie. The Oxidation of Cyclohexanol. Available at: [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available at: [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. 3.1.8: Oxidation of Alcohols. Available at: [Link]
-
Chemistry LibreTexts. Oxidation by Chromic Acid. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Available at: [Link]
- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
-
Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. Available at: [Link]
-
The Chemistry Blog. Safe Handling of Oxidising Chemicals. Available at: [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]
-
YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. Available at: [Link]
-
Chegg.com. Solved Interpreting IR and H-NMR of Cyclohexanone. Available at: [Link]
-
Chemistry LibreTexts. Swern oxidation. Available at: [Link]
-
Storemasta Blog. How do you Store Oxidizing Agents?. Available at: [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. Available at: [Link]
-
University of British Columbia. MECHANISM OF THE CHROMIC ACID OXIDATION OF ALCOHOLS. Available at: [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - Strong Oxidizers. Available at: [Link]
-
ResearchGate. 1 H NMR monitoring of the reaction progress of 4-methylcyclohexanone... Available at: [Link]
-
Master Organic Chemistry. Reagent Friday: Chromic Acid, H2CrO4. Available at: [Link]
-
Wikipedia. Swern oxidation. Available at: [Link]
-
Grand Valley State University. Oxidizers - Lab Safety. Available at: [Link]
-
YouTube. 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. Available at: [Link]
-
Wipf Group, University of Pittsburgh. Alcohol Oxidations. Available at: [Link]
-
BMRB. bmse000405 Cyclohexanone at BMRB. Available at: [Link]
-
CUNY Queensborough Community College. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE. Available at: [Link]
-
Wikipedia. Dess–Martin oxidation. Available at: [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. Available at: [Link]
-
YouTube. Oxidation of Cyclohexanol to Cyclohexanone CH-128, CH-252. Available at: [Link]
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Application Notes and Protocols: Synthesis of Atovaquone Utilizing 4-Chlorophenyl Cyclohexyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Atovaquone
Atovaquone, chemically known as trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, is a critical hydroxynaphthoquinone antimicrobial medication. It is a potent and selective inhibitor of the parasite mitochondrial electron transport chain, a mechanism that lends to its efficacy against a range of protozoal infections. Atovaquone is particularly vital for the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), a common and life-threatening opportunistic infection in immunocompromised individuals.[1] Furthermore, it is a cornerstone of the combination therapy Malarone (atovaquone/proguanil), widely used for both the treatment and prevention of Plasmodium falciparum malaria.[1][2]
The therapeutic importance of atovaquone necessitates robust and efficient synthetic routes to ensure a consistent and high-purity supply for pharmaceutical formulation. This document provides a detailed guide to a key synthetic pathway for atovaquone, commencing from 4-chlorophenyl cyclohexyl ketone. The protocols and accompanying scientific rationale are designed to provide drug development professionals with a comprehensive understanding of the process, from starting material to the final active pharmaceutical ingredient (API).
Strategic Overview of the Atovaquone Synthesis
The synthesis of atovaquone from this compound is a multi-step process that hinges on the formation of two key structural components: the substituted cyclohexyl ring and the naphthoquinone core. The critical trans stereochemistry of the cyclohexyl moiety is essential for the drug's biological activity. The overall synthetic strategy can be dissected into three primary stages:
-
Formation of the Key Intermediate: Conversion of a suitable this compound precursor into trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. This transformation establishes the crucial carboxylic acid functionality required for the subsequent coupling reaction.
-
Decarboxylative Radical Coupling: The cornerstone of this synthesis is the coupling of the cyclohexanecarboxylic acid intermediate with a 1,4-naphthoquinone derivative. This reaction, typically mediated by a silver(I) salt and a persulfate oxidant, proceeds via a radical mechanism to form the C-C bond between the cyclohexyl and naphthoquinone rings.
-
Final Functionalization and Purification: Subsequent chemical modifications, such as halogenation, dehydrohalogenation, and hydrolysis, are employed to install the hydroxyl group at the C3 position of the naphthoquinone ring, yielding atovaquone. This is followed by rigorous purification to achieve the high purity required for pharmaceutical applications.
The following sections will provide detailed, step-by-step protocols for each of these stages, accompanied by an in-depth discussion of the underlying chemical principles and experimental considerations.
Diagrammatic Representation of the Synthetic Pathway
Caption: Overall synthetic scheme for Atovaquone from a ketone precursor.
Part 1: Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
The initial phase of the synthesis focuses on the preparation of the crucial carboxylic acid intermediate. The starting material, 1-[4-(4-chlorophenyl)cyclohexyl]ethanone (a methyl ketone), is converted to the corresponding carboxylic acid via the haloform reaction. This classic transformation is highly specific for methyl ketones and provides a direct route to the desired product.[3][4][5][6]
Scientific Rationale and Mechanistic Insights
The haloform reaction in this context involves two main stages: exhaustive halogenation of the methyl group followed by nucleophilic acyl substitution.[1][3][4][5][7]
-
α-Halogenation: In the presence of a base (e.g., sodium hydroxide), the α-protons of the methyl group are sequentially removed to form an enolate. This enolate then acts as a nucleophile, attacking the diatomic halogen (e.g., bromine). This process repeats three times to yield a trihalomethyl ketone.
-
Cleavage: The hydroxide ion then attacks the carbonyl carbon of the trihalomethyl ketone. The resulting tetrahedral intermediate collapses, expelling the trihalomethyl anion (e.g., -CBr3) as a leaving group, which is stabilized by the electron-withdrawing halogen atoms. An acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion yields the carboxylate salt and haloform (e.g., bromoform). Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
A critical aspect of this stage is controlling the stereochemistry. The reaction may produce a mixture of cis and trans isomers. The thermodynamically more stable trans isomer, where the bulky substituents are in equatorial positions, is the desired product. Epimerization can be encouraged by heating in the presence of a base, and the pure trans isomer is typically isolated via recrystallization.[8]
Experimental Protocol: Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 1-[4-(4-Chlorophenyl)cyclohexyl]ethanone | 61296-18-0 | 236.73 |
| Bromine (Br2) | 7726-95-6 | 159.81 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1-[4-(4-chlorophenyl)cyclohexyl]ethanone (1.0 eq) in 1,4-dioxane.
-
Base Addition: Prepare a solution of sodium hydroxide (excess, e.g., 10 eq) in water and add it to the stirred ketone solution.
-
Halogenation: Cool the mixture in an ice bath. Slowly add bromine (slight excess, e.g., 3.3 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 6 hours) or until TLC/HPLC analysis indicates the consumption of the starting material.[1]
-
Work-up: Cool the reaction mixture and carefully quench any excess bromine with a saturated solution of sodium thiosulfate.
-
Acidification and Isolation: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A precipitate of 4-(4-chlorophenyl)cyclohexanecarboxylic acid will form.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent such as ethanol to isolate the pure trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.[1] The melting point should be in the range of 254-256 °C.[1]
Part 2: Core Synthesis of Atovaquone
This stage involves the critical C-C bond formation between the cyclohexyl and naphthoquinone moieties, followed by the necessary transformations to arrive at the final atovaquone structure.
Step 2a: Decarboxylative Coupling with 1,4-Naphthoquinone
Scientific Rationale and Mechanistic Insights:
This reaction is a silver-catalyzed radical decarboxylation. The currently accepted mechanism involves the following key steps:[9][10][11][12]
-
Oxidant Activation: The persulfate (S2O82-) oxidizes Ag(I) to the highly reactive Ag(II) species.
-
Radical Generation: Ag(II) then acts as a single-electron oxidant towards the carboxylate anion of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. This electron transfer induces the decarboxylation of the carboxylate, generating a cyclohexyl radical.
-
Radical Addition: The newly formed cyclohexyl radical adds to the C2 position of the 1,4-naphthoquinone ring.
-
Re-aromatization: The resulting intermediate is oxidized to restore the aromaticity of the naphthoquinone system, yielding 2-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone.
The choice of silver nitrate as a catalyst is crucial for facilitating the single-electron transfer process, and ammonium persulfate serves as the terminal oxidant to regenerate the active Ag(II) species.[13][14]
Experimental Protocol: Synthesis of 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-1,4-naphthoquinone
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 | 238.71 |
| 1,4-Naphthoquinone | 130-15-4 | 158.16 |
| Silver Nitrate (AgNO3) | 7761-88-8 | 169.87 |
| Ammonium Persulfate ((NH4)2S2O8) | 7727-54-0 | 228.20 |
| Acetonitrile | 75-05-8 | 41.05 |
| Dichloromethane | 75-09-2 | 84.93 |
Procedure:
-
Reaction Setup: To a solution of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.0 eq) and 1,4-naphthoquinone (1.2 eq) in a mixture of acetonitrile and water, add a catalytic amount of silver nitrate (e.g., 0.2 eq).[14]
-
Initiation: Heat the mixture to reflux with vigorous stirring.
-
Oxidant Addition: Prepare a solution of ammonium persulfate (2.5 eq) in water and add it dropwise to the refluxing reaction mixture over a period of 30-60 minutes.[14]
-
Reaction Monitoring: Continue refluxing for an additional 30 minutes after the addition is complete. Monitor the reaction progress by TLC or HPLC.[14]
-
Work-up and Extraction: Cool the reaction mixture to room temperature and extract with dichloromethane. Wash the organic layer sequentially with water, a 10% aqueous sodium carbonate solution, and finally with brine until the pH is neutral.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like acetonitrile to yield 2-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone.
Step 2b: Halogenation, Dehydrohalogenation, and Hydrolysis
The intermediate from the previous step is then converted to atovaquone through a sequence of chlorination, dehydrohalogenation, and hydrolysis.
Scientific Rationale:
-
Chlorination: The addition of chlorine gas across the double bond of the naphthoquinone ring forms a dichloro-dihydronaphthoquinone intermediate.
-
Dehydrohalogenation: Treatment with a mild base like sodium acetate in acetic acid promotes the elimination of HCl, introducing a double bond and forming a 2-chloro-3-substituted-1,4-naphthoquinone.
-
Hydrolysis: Finally, alkaline hydrolysis with a base such as potassium hydroxide replaces the chlorine atom at the C2 position with a hydroxyl group, yielding atovaquone. Subsequent acidification precipitates the final product.
Experimental Protocol: Conversion to Atovaquone
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-1,4-naphthoquinone | N/A | 350.84 |
| Chlorine Gas (Cl2) | 7782-50-5 | 70.90 |
| Glacial Acetic Acid | 64-19-7 | 60.05 |
| Anhydrous Sodium Acetate (NaOAc) | 127-09-3 | 82.03 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 |
| Methanol | 67-56-1 | 32.04 |
Procedure:
-
Chlorination: Dissolve the 2-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone (1.0 eq) in glacial acetic acid. Bubble chlorine gas through the solution at a controlled temperature (e.g., 20 °C) until the reaction is complete (monitored by TLC/HPLC). Quench the reaction by pouring the mixture into water to precipitate the dichloro intermediate. Filter and dry the solid.[1]
-
Dehydrohalogenation: Reflux the dichloro intermediate with anhydrous sodium acetate (e.g., 1.5 eq) in glacial acetic acid for approximately 1 hour. Cool the mixture and add water to precipitate the 2-chloro-3-substituted intermediate. Filter, wash with water, and recrystallize from acetonitrile.[1]
-
Hydrolysis: Suspend the 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone in a mixture of methanol and water. Add a solution of potassium hydroxide (e.g., 3 eq) in water and reflux the mixture for 1-2 hours.[14]
-
Final Isolation: Cool the reaction mixture to 0-5 °C and acidify with 50% aqueous hydrochloric acid to precipitate the atovaquone. Collect the bright yellow solid by filtration, wash thoroughly with water, and dry.[14]
-
Final Purification: Recrystallize the crude atovaquone from acetonitrile to obtain the final product with high purity (typically >99.5%).[14]
Process Optimization and Alternative Synthetic Routes
The classical synthesis described above, while effective, has been noted for its sometimes modest yields and reliance on expensive reagents like silver nitrate.[2] Consequently, significant research has been directed towards developing more efficient and sustainable manufacturing processes.
One notable alternative route commences with phthalic anhydride, which is converted to 1,4-isochromandione. This intermediate then reacts with 4-(4-chlorophenyl)cyclohexanecarboxaldehyde (obtainable from the corresponding carboxylic acid via a Rosenmund reduction) in a process that ultimately yields atovaquone.[2] This pathway has been demonstrated on a large scale and offers a higher overall yield (around 71% from the carboxylic acid) compared to the older silver-promoted chemistry.[2]
Data Summary: Atovaquone Synthesis
| Step | Key Reagents | Typical Yield | Purity Target |
| Haloform Reaction | 1-[4-(4-Cl-Ph)cyclohexyl]ethanone, Br2, NaOH | 70-85% | >98% |
| Decarboxylative Coupling | trans-4-(4-Cl-Ph)cyclohexanecarboxylic acid, 1,4-Naphthoquinone, AgNO3, (NH4)2S2O8 | 20-50% | >95% |
| Chlorination, Dehydrohalogenation, and Hydrolysis | Cl2, NaOAc, KOH | 60-85% | >99% |
| Overall Process (Classical Route) | ~10-35% | >99.5% | |
| Alternative Route (from Phthalic Anhydride) | Phthalic Anhydride, 4-(4-Cl-Ph)cyclohexanecarboxylic acid | ~71% | >99.5% |
Workflow Visualization
Caption: Step-wise workflow for the synthesis and purification of Atovaquone.
Conclusion
The synthesis of atovaquone is a challenging yet well-established process in medicinal chemistry. The pathway commencing from a this compound precursor, proceeding through a key trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid intermediate, and culminating in a silver-catalyzed radical coupling with a naphthoquinone moiety, represents a viable, albeit yield-sensitive, route. Understanding the mechanistic underpinnings of each step, particularly the haloform reaction and the decarboxylative coupling, is paramount for process optimization and troubleshooting. While newer, more sustainable methods are continually being developed, the protocols outlined herein provide a solid foundation for the laboratory-scale synthesis of this vital pharmaceutical agent. For large-scale manufacturing, exploring alternative routes that avoid costly reagents and improve overall yield is highly recommended.
References
-
Kumar, A., et al. (2009). A new process for preparation of atovaquone and novel intermediates thereof. Google Patents.
- Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 33-53.
-
Dwyer, A. N., et al. (2012). Discovery and Development of an Efficient Process to Atovaquone. Organic Process Research & Development, 16(8), 1435-1440. [Link]
- Saralaya, S. S., et al. (2022). Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug. Mapana Journal of Sciences, 21(4), 1-18.
- Various Authors. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Periodikos.
-
Kumar, A., et al. (2010). Process for preparation of atovaquone and novel intermediates thereof. Google Patents.
- Various Authors. (2022). 4.1.4: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
- BenchChem. (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
-
MacMillan, D. W. C., et al. (2013). Uncovering the Mechanism of the Ag(I)/Persulfate-Catalyzed Cross-Coupling Reaction of Arylboronic Acids and Heteroarenes. PMC - NIH. [Link]
-
Professor Dave Explains. (2020). The Haloform Reaction. YouTube. [Link]
- Saralaya, S. S., & Kanakamajalu, S. (2024). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures.
- PrepChem. (n.d.). Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.
-
Various Authors. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
- Various Authors. (2025). A novel process for synthesis of Atovaquone.
-
Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
- National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.
-
Xu, H.-J., et al. (2014). Silver-mediated decarboxylative C-S cross-coupling of aliphatic carboxylic acids under mild conditions. PubMed. [Link]
-
Various Authors. (2013). Process for the preparation of atovaquone. Google Patents.
- BenchChem. (n.d.). Exploring trans-4-(4-Chlorophenyl)
-
Zhang, H., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. [Link]
-
Kappe, C. O., et al. (2019). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. MDPI. [Link]
-
Engle, K. M., & Yu, J.-Q. (2018). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. PubMed. [Link]
- Chemistry Learner. (n.d.). Haloform Reaction: Definition, Examples, and Mechanism.
- Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275-309.
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chlorophenyl cyclohexyl ketone
Welcome to the technical support guide for the purification of 4-Chlorophenyl cyclohexyl ketone. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. As your partner in science, this guide provides not only procedural steps but also the underlying chemical principles and troubleshooting insights from our field experience to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just completed the synthesis of this compound, likely via Friedel-Crafts acylation. What are the common impurities I should be aware of?
A1: Understanding the potential impurities is the first step toward effective purification. The most common synthetic route, the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride using a Lewis acid catalyst (e.g., AlCl₃), can generate several by-products.[1][2][3]
-
Isomeric By-products: The primary impurity is often the ortho-isomer, 2-Chlorophenyl cyclohexyl ketone. The chloro- group on the benzene ring directs acylation to both the ortho and para positions.[4] While the para position is sterically favored, the formation of the ortho isomer is common and can be difficult to separate due to its similar physical properties.
-
Unreacted Starting Materials: Residual chlorobenzene and cyclohexanecarbonyl chloride may be present if the reaction did not go to completion.
-
Catalyst Residues: The Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis products must be thoroughly removed. These are typically inorganic and can be eliminated with an aqueous work-up.
-
Solvent Residues: Solvents used in the reaction or work-up (e.g., dichloromethane, carbon disulfide) can be trapped in the crude product.
-
Side-Reaction Products: Under certain conditions, side reactions can lead to more complex impurities. For instance, a study on a similar ketone identified impurities such as an acid anhydride from the acyl chloride and a di-acylated product.[5]
Caption: Formation of desired para-product and ortho-isomer impurity.
Q2: My crude product is a dark, oily solid. What is the essential first step before attempting advanced purification?
A2: The appearance of a dark, crude product often indicates the presence of residual Lewis acid catalyst and other acidic impurities. A standard aqueous work-up is a critical first step to remove these before proceeding to crystallization or chromatography.
Protocol: Standard Aqueous Work-up
-
Quenching: Carefully and slowly pour the crude reaction mixture into a beaker of crushed ice, often containing dilute hydrochloric acid (e.g., 1 M HCl). This hydrolyzes the aluminum chloride catalyst and protonates any aluminum salts, making them water-soluble.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The product will move into the organic layer.
-
Washing:
-
Wash the organic layer with dilute HCl (1M) to remove any remaining basic organic species.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious, as CO₂ evolution can cause pressure buildup.
-
Wash with a saturated aqueous sodium chloride solution (brine) to remove the bulk of the water from the organic layer.[6]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
This procedure should yield a cleaner, solid or semi-solid product, which is now ready for more rigorous purification.
Q3: Now that I have a cleaner crude product, how do I decide on the best primary purification method?
A3: The choice between recrystallization, column chromatography, and distillation depends on the nature of your product and the impurities present. Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification technique.
Q4: I believe recrystallization is the best first choice. How do I perform it effectively?
A4: Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound.[7] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the cold solvent.
Causality Behind Solvent Choice: The "perfect" recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in solution).
Table 1: Potential Recrystallization Solvents for this compound
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol/Water | 78 (Ethanol) | Polar Protic | Dissolve the ketone in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly. A very common and effective system. |
| Heptane/Ethyl Acetate | 98 (Heptane) | Non-polar/Polar Aprotic | Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Good for moderately polar compounds.[8] |
| Toluene | 111 | Non-polar | The product is likely soluble in hot toluene and less so in cold.[9] Good for removing more polar impurities. |
| Acetone/Water | 56 (Acetone) | Polar Aprotic | Similar to the ethanol/water system, this can be very effective. Acetone is a powerful solvent for ketones.[8][10] |
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Choose a promising solvent or solvent pair from Table 1. Test on a small scale first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a solvent pair, dissolve in the "good" solvent first.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Q5: Recrystallization did not remove all the impurities, especially the ortho-isomer. Is column chromatography my next step?
A5: Yes. When dealing with impurities that have very similar solubility profiles, such as structural isomers, column chromatography is the method of choice.[11][12] It separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.
Expert Insight: The key to a successful separation of ortho and para isomers is exploiting the small difference in their polarity. The para isomer is typically less polar and will elute from the column first.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh) is the most common choice.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that gives good separation on a Thin Layer Chromatography (TLC) plate.
-
Start with a non-polar solvent like Hexanes or Heptane and add a small percentage of a more polar solvent like Ethyl Acetate or Dichloromethane.
-
A good starting point for this ketone would be a 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate.
-
Aim for a retention factor (R_f) of ~0.3 for the desired product on the TLC plate.
-
-
Column Packing: Pack the column with silica gel, typically as a slurry in the initial eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica bed.
-
Elution: Run the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Q6: I'm experiencing some issues. Can you help me troubleshoot?
A6: Absolutely. Here are some common problems and their solutions based on our experience.
-
Problem: My compound "oiled out" during recrystallization instead of forming crystals.
-
Cause & Solution: This often happens if the solution is too concentrated or cools too quickly. Reheat the mixture to redissolve the oil, add a little more solvent, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of the pure product can also induce proper crystallization.
-
-
Problem: My recovery from recrystallization is very low.
-
Cause & Solution: You may have used too much solvent, meaning a significant amount of your product remained dissolved even after cooling. You can try to concentrate the mother liquor (the leftover solvent) and cool it again to recover more product (a "second crop"), though it may be less pure. For future attempts, use the absolute minimum amount of hot solvent required for dissolution.
-
-
Problem: In column chromatography, my compound won't elute from the column.
-
Cause & Solution: Your mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., from 5% ethyl acetate to 10%, then 15%). This will increase the eluting power of the mobile phase and move your compound down the column.
-
-
Problem: The separation between my ortho and para isomers on the column is poor.
-
Cause & Solution: Your mobile phase may be too polar, causing both compounds to elute too quickly. Try a less polar eluent (e.g., decrease from 10% to 5% ethyl acetate). Running the column more slowly can also improve resolution. In some cases, switching to a different solvent system (e.g., Dichloromethane/Hexanes) may provide better selectivity.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81148, 4-Chlorophenyl cyclopropyl ketone. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
-
Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268–277. Retrieved from [Link]
-
Boucher, M., Furigay, M., & Quach, T. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56951. Retrieved from [Link]
- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
-
Wang, C., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Nature Communications, 13(1), 4101. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Boucher, M., Furigay, M., & Quach, T. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel process for synthesis of Atovaquone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery and Development of an Efficient Process to Atovaquone. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
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- 5. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Quenching Procedures for Reactions Involving Lithium Borohydride
Welcome to the technical support center for handling and quenching reactions involving Lithium Borohydride (LiBH₄). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reducing agent. The following information synthesizes established safety protocols with practical, field-proven insights to ensure your experiments are not only successful but also conducted with the highest degree of safety.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the quenching of lithium borohydride.
Q1: What is "quenching" in the context of a Lithium Borohydride reaction, and why is it a critical step?
A: Quenching is the controlled neutralization of the excess, unreacted lithium borohydride and any reactive borane intermediates remaining in the reaction mixture after the desired chemical transformation is complete. It is a critical, non-negotiable step for several reasons:
-
Safety: Lithium borohydride is a water-reactive compound that can react violently and exothermically with protic sources like water and alcohols.[1][2][3][4] This reaction liberates flammable hydrogen gas, which can ignite or cause a dangerous pressure buildup in a closed system.[4][5][6] A controlled quench prevents a runaway reaction upon subsequent aqueous workup or exposure to atmospheric moisture.
-
Reaction Workup: The quench deactivates the reducing agent, stopping the reaction and allowing for the safe isolation of the desired product.
-
Product Stability: For some reactions, intermediate alkoxyborohydrides can be sensitive. A controlled quench ensures these are converted to stable boric acid or borate salts, facilitating purification.
Q2: What are the primary hazards I should be aware of when quenching LiBH₄?
A: The primary hazards stem from the high reactivity of LiBH₄. You must be prepared for:
-
Hydrogen Gas Evolution: The reaction of LiBH₄ with any protic solvent (even atmospheric moisture) produces hydrogen (H₂), a highly flammable gas.[1][2][6] The reaction is: LiBH₄ + 4 H₂O → LiOH + B(OH)₃ + 4 H₂[2] This can create an explosive atmosphere, especially in a poorly ventilated area like a fume hood.
-
Exothermic Reaction: The quenching process is highly exothermic. If the quenching agent is added too quickly, the reaction rate can accelerate, leading to a rapid temperature increase (thermal runaway), potentially boiling the solvent and causing a violent release of flammable vapors and hydrogen.[7][8]
-
Delayed Reactivity: In some cases, especially with limited moisture, the reaction can have a delayed onset, which may lead to a false sense of security before igniting.[6]
-
Formation of Solids: The quench produces lithium and borate salts, which can sometimes form thick, gelatinous precipitates, making stirring and product isolation difficult.[5][9]
Q3: What are the standard quenching agents for LiBH₄, and how do I choose the right one?
A: The choice of quenching agent depends on the scale of the reaction and the sensitivity of your product. The guiding principle is to proceed with a stepwise addition of reagents with decreasing pKa (i.e., from less acidic/reactive to more acidic/reactive). A direct quench with a strong acid or water is extremely dangerous and must be avoided.[1][6]
The standard approach is a sequential quench, starting with a less reactive protic source and gradually moving to more reactive ones.
| Quenching Agent | Relative Reactivity | Key Considerations |
| Ethyl Acetate (EtOAc) | Low | A very gentle first step. Reacts slowly with residual hydride. Often used for highly reactive hydrides like LiAlH₄ but is also a safe initial quencher for LiBH₄. |
| Isopropanol | Moderate | A good starting point for quenching residual hydrides. Less reactive than methanol or ethanol.[7][10][11] |
| Ethanol | Moderate-High | More reactive than isopropanol. A common and effective choice.[7][10] |
| Methanol | High | More reactive than ethanol due to lower steric hindrance and higher acidity.[7][10] |
| Water | Very High | Never use as the initial quenching agent. Should only be added after ensuring all residual hydride has been destroyed by an alcohol. The reaction can still be vigorous.[7][10] |
| Dilute Aqueous Acid (e.g., 1M HCl) | Extremely High | Used after the initial quench with alcohols and water to neutralize lithium salts and dissolve inorganic byproducts. |
| Saturated aq. NH₄Cl | High | A mildly acidic salt solution sometimes used in workups, but alcohols should still be used first to quench the bulk of the hydride.[8][9] |
Decision Workflow for Quenching Agent Selection
Caption: Decision workflow for sequential quenching.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quenching process.
Problem: The reaction is bubbling too vigorously, and the temperature is rising rapidly.
-
Causality: This is a classic sign of a potential runaway reaction. It occurs when the quenching agent is added too quickly, or the reaction mixture is not adequately cooled. The rate of the exothermic reaction is exceeding the rate of heat dissipation.[7]
-
Immediate Action Plan:
-
STOP ADDITION: Immediately cease adding the quenching agent.
-
ENHANCE COOLING: Ensure the reaction flask is making good contact with the cooling bath (e.g., ice/water). If necessary and compatible with your solvent, switch to a colder bath (e.g., dry ice/acetone).
-
ADD SOLVENT: If possible, add more of the cold, anhydrous reaction solvent to dilute the mixture and help absorb the heat.
-
ENSURE VENTILATION: Make sure the reaction is not in a sealed system and that the fume hood sash is lowered to a safe working height.[7][10]
-
-
Preventative Measures: Always cool the reaction mixture to 0 °C or below before beginning the quench. Add the quenching agent dropwise or via a syringe pump for large-scale reactions. Ensure efficient stirring to dissipate heat and prevent localized hot spots.[7]
Problem: A thick, unfilterable precipitate has formed, trapping my product.
-
Causality: The quenching of LiBH₄ generates insoluble lithium salts and boric acid/borates.[9] In certain solvent systems, these can form a gelatinous or pasty solid that clogs filter paper and makes product isolation a challenge. This is a well-known issue with metal hydride reductions.[5]
-
Solution: The "Fieser-Type" Workup While the classic Fieser workup is defined for LiAlH₄, a modified principle can be applied to manage the salts from a LiBH₄ quench.[5][7] The goal is to produce dense, granular salts that are easily filtered.
-
After quenching the excess hydride with alcohol as per the standard protocol, continue cooling the mixture at 0 °C.
-
Slowly and sequentially add the following (for a reaction that used 'X' grams of LiBH₄):
-
'4X' mL of Water: Add dropwise. This will hydrolyze the borate esters.
-
'X' mL of 15% aqueous NaOH: Add dropwise. This helps to form more manageable inorganic salts.
-
'X' mL of Water: Add dropwise. This helps to granulate the precipitate.
-
-
Remove the cooling bath and stir the mixture vigorously at room temperature for 30-60 minutes. A free-flowing, white precipitate should form.
-
Add a drying agent like anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes to fully dehydrate the salts.
-
Filter the mixture through a pad of Celite® to prevent clogging the filter paper.[5] Wash the filter cake thoroughly with your reaction solvent to recover all of the product.
-
Problem: I suspect there is still unreacted LiBH₄ after the initial quench. How can I be sure it's safe for workup?
-
Causality: This can happen if an insufficient amount of quenching agent was used, the reaction was not stirred effectively, or solid chunks of LiBH₄ were not fully exposed to the quenching agent.
-
Verification and Solution:
-
Cease Stirring: After the final addition of your last quenching agent (e.g., water), stop the stirring and observe the reaction mixture. If you see any persistent bubbling, there is still active hydride present.
-
Controlled Re-Quench: If gas evolution is observed, resume stirring and continue the slow, dropwise addition of the last quenching agent used (e.g., methanol or water) until all bubbling has permanently stopped, even after pausing the addition for several minutes.
-
NEVER proceed to a full aqueous workup or rotary evaporation if you suspect residual hydride is present. This could lead to a violent reaction when exposed to a large volume of water or when the solvent is removed, concentrating the reactive species.
-
Experimental Protocol: Standard Sequential Quench (Lab Scale)
This protocol is a self-validating system for quenching a typical lab-scale reaction (e.g., 1-10 g of LiBH₄).
Prerequisites:
-
All operations must be conducted in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE) is mandatory: safety glasses, flame-retardant lab coat, and appropriate gloves.[12]
-
Ensure an appropriate fire extinguisher (Class D for metal fires) and sand bucket are nearby.[6]
Workflow Diagram:
Caption: Standard sequential quenching workflow.
Step-by-Step Procedure:
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, place the reaction flask in an ice/water bath and cool the contents to 0 °C with efficient stirring.
-
First Quench (Alcohol): Slowly, add isopropanol or ethanol dropwise via a dropping funnel or syringe. You will observe gas evolution. Control the addition rate to maintain a steady, gentle bubbling. If bubbling becomes too vigorous, stop the addition immediately .[7][10]
-
Monitor: Continue the slow addition until gas evolution becomes significantly slower or ceases.
-
Second Quench (Methanol - Optional but Recommended): After the initial quench with ethanol/isopropanol, switch to the more reactive methanol. Again, add dropwise, controlling the rate based on the observed gas evolution.
-
Final Quench (Water): Only after you are confident that no more gas is being evolved with methanol, begin the dropwise addition of water. Be extremely cautious, as pockets of unreacted hydride can still react violently with water.[7][10]
-
Stir and Equilibrate: After the final addition of water is complete and gas evolution has ceased, allow the mixture to stir in the ice bath for an additional 20-30 minutes to ensure the quench is complete.
-
Proceed to Workup: The reaction is now safe for standard aqueous workup procedures, such as extraction, filtration, or acidification to dissolve inorganic salts.
References
-
Wikipedia. Lithium borohydride. [Link]
- Google Patents.
-
The Sarpong Group. Quenching of Water Reactive Materials. [Link]
-
University of Wollongong. Standard Operating Procedure: Quenching and Disposal of Water Reactive Materials. [Link]
-
ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Sciencemadness Wiki. Lithium borohydride. [Link]
-
Reddit. [Crosspost] Tips for Lithium Amino Borohydride Handling. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Ereztech. Lithium borohydride | Lithium tetrahydroborate | LiBH4. [Link]
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- 9. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]
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- 12. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Senior Application Scientist's Guide: HPLC vs. GC-MS for Purity Analysis of Substituted Ketones
In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a cornerstone of quality, safety, and efficacy. For substituted ketones—a broad class of compounds vital as intermediates and active pharmaceutical ingredients (APIs)—the choice of analytical technique is a critical decision point. This guide provides an in-depth, objective comparison of two instrumental titans, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to empower researchers and drug development professionals in selecting the optimal method for their specific analytical challenge.
The Analytical Challenge: Substituted Ketones
Substituted ketones vary widely in their physicochemical properties. Polarity, volatility, thermal stability, and molecular weight are all influenced by the nature and position of their substituent groups. These properties dictate which analytical technique will provide the most accurate and reliable purity profile. The goal is not just to quantify the main component but to detect, identify, and quantify process-related impurities, isomers, and degradation products, often at trace levels.
Fundamental Principles: Two Paths to Separation and Detection
At their core, both HPLC and GC-MS are separation techniques.[1] They physically separate components within a mixture, allowing for individual identification and quantification.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC operates on the principle of partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column. For ketones, Reverse-Phase HPLC (RP-HPLC) is the most common modality. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Polar compounds elute faster, while nonpolar compounds are retained longer.
Detection for purity analysis is most often accomplished with a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of light.[2] This approach is effective for ketones possessing a chromophore (a part of the molecule that absorbs UV light), which is common for aromatic or conjugated ketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is tailored for compounds that are volatile or can be made volatile without decomposing.[1][3] The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column.[1] The column, coated with a stationary phase, separates compounds based on their boiling points and interactions with the coating.
The true power of GC-MS lies in its detector: the mass spectrometer. As separated compounds elute from the column, they are ionized, and the resulting fragments are sorted by their mass-to-charge ratio. This creates a unique mass spectrum for each compound, acting as a chemical "fingerprint" that allows for definitive identification, often by comparison to spectral libraries.[2][4]
Workflow Visualization
To better understand the practical flow of each technique, the following diagrams illustrate the key stages from sample to result.
Caption: Generalized workflow for HPLC-UV purity analysis.
Caption: Generalized workflow for GC-MS purity analysis.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between HPLC and GC-MS hinges on the specific attributes of the substituted ketone and the analytical goals. The following table provides a direct comparison of key performance parameters.
| Feature | HPLC with UV/DAD Detection | GC-MS | Expert Causality & Insights |
| Analyte Volatility | Not required. Ideal for non-volatile and high molecular weight compounds.[1] | Mandatory. Analyte must be volatile and thermally stable.[5] | Why it matters: This is the primary decision point. If a ketone decomposes at high temperatures (thermolabile), GC is unsuitable. HPLC is performed at or near ambient temperature, preserving sample integrity.[5] |
| Analyte Polarity | Highly versatile. Can analyze a wide range of polarities, from very polar to nonpolar, by adjusting mobile phase and column chemistry. | Best for nonpolar to moderately polar compounds. Highly polar compounds may require derivatization to increase volatility and reduce peak tailing.[6] | Why it matters: Substituents like hydroxyl (-OH) or carboxyl (-COOH) groups increase polarity and may necessitate derivatization for GC, adding a step to sample preparation and a potential source of error.[6] |
| Selectivity & ID | Good selectivity based on retention time. DAD provides UV spectra, which can help differentiate peaks but is not definitive for identification. | Excellent selectivity. Provides definitive structural information via mass spectral fragmentation patterns, enabling positive identification of unknowns.[4] | Why it matters: For impurity profiling, knowing what the impurity is (identification) is as important as knowing how much is present (quantification). GC-MS excels at identifying unknown peaks that may arise during synthesis or degradation. |
| Sensitivity | Good, often in the low ng range. Can be enhanced with derivatization for UV detection if the ketone lacks a strong chromophore.[7][8] | Excellent, often in the pg to fg range, especially in Selected Ion Monitoring (SIM) mode. | Why it matters: When dealing with genotoxic or other critical impurities with very low specification limits, the superior sensitivity of GC-MS can be a decisive advantage. |
| Isomer Separation | Often effective for separating structural isomers and diastereomers with optimized column and mobile phase conditions. Chiral columns can separate enantiomers. | High-efficiency capillary columns provide excellent resolution and are very effective for separating constitutional isomers and diastereomers. | Why it matters: Positional isomers of a substituent on an aromatic ring can have different toxicological profiles. Both techniques can be powerful, but the high efficiency of modern GC columns often provides superior resolution for closely related isomers. |
| Sample Derivatization | Sometimes used to add a UV-active tag for compounds with poor chromophores, enhancing sensitivity.[7][9][10] | Frequently required for polar or non-volatile ketones to increase volatility and thermal stability (e.g., oximation, silylation).[11][12][13] | Why it matters: Derivatization adds time and complexity.[2] For HPLC, it's an option to boost signal; for GC, it can be a necessity to make the analysis possible at all.[6][11] |
| Speed of Analysis | Run times are typically 10-60 minutes.[5] | Run times are often faster, from a few minutes to 30 minutes, due to efficient vaporization.[5] | Why it matters: For high-throughput screening or in-process controls, the faster analysis time of GC can be a significant advantage. |
| Quantification | Highly accurate and precise using external or internal standards. Area percent normalization is common for purity assessment.[2] | Highly accurate and precise. Stable isotope-labeled internal standards can be used for maximum accuracy. | Why it matters: Both techniques provide reliable quantitative data. HPLC with UV detection relies on the assumption that the response factor is the same for the main peak and impurities for simple area % purity, which may not be true. |
Decision-Making Framework for Method Selection
The choice of technique is a process of elimination and optimization based on analyte properties. This logical flow can guide the decision-making process.
Sources
- 1. smithers.com [smithers.com]
- 2. researchgate.net [researchgate.net]
- 3. gentechscientific.com [gentechscientific.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. weber.hu [weber.hu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0272552B1 - Method and device for ketone measurement - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Trans vs. Cis Isomers of Chlorophenyl-Cyclohexyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decisive Role of 3D Structure in Pharmacology
In the intricate world of molecular interactions that govern pharmacology, the three-dimensional arrangement of atoms—stereochemistry—is not a trivial detail; it is often the very factor that dictates a molecule's biological destiny. For cyclic compounds, such as the chlorophenyl-cyclohexyl scaffold prevalent in many neuroactive agents, the distinction between cis (substituents on the same side of the ring) and trans (substituents on opposite sides) isomers can lead to dramatically different pharmacological profiles. This guide provides a comparative analysis of these isomers, grounded in experimental data, to illuminate the profound impact of stereochemistry on receptor binding, functional activity, and overall therapeutic potential. Understanding these differences is paramount for the rational design of more potent and selective therapeutics.
Comparative Biological Activities: A Data-Driven Analysis
The most direct way to appreciate the influence of stereoisomerism is to examine the empirical data. The following tables summarize key pharmacological parameters, revealing a recurrent theme: the trans configuration often confers a significant advantage in biological activity, though this is not a universal rule.
Receptor Binding Affinity: The Initial Litmus Test
A molecule's affinity for its target is the first step in its mechanism of action. This is typically quantified by the inhibition constant (Kᵢ) or IC₅₀, where a lower value indicates a tighter, more potent interaction.
Table 1: Comparative Receptor Binding Affinities of Cis and Trans Isomers
| Compound Class | Target Receptor | Cis Isomer Affinity (Kᵢ or IC₅₀) | Trans Isomer Affinity (Kᵢ or IC₅₀) | Key Finding | Reference |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine (PCP Analog) | PCP Binding Site (NMDA Receptor) | Essentially Inactive | ~5x more potent than PCP | The trans isomer is highly potent, while the cis isomer shows virtually no affinity for the receptor.[1] | [1] |
| 4-(Methoxyphenyl)cyclohexyl-piperazine Analog | 5-HT₁A Receptor | Lower Affinity | Kᵢ = 0.028 nM | The trans isomer demonstrates a marked enhancement in 5-HT₁A receptor affinity compared to the cis isomer.[2] | [2] |
| 1,4-disubstituted Cyclohexyl D₂/D₃ Agonist Linker | Dopamine D₂/D₃ Receptors | Similar Affinity | Similar Affinity | In this specific scaffold, both cis and trans isomers show almost identical affinities, highlighting that the "trans advantage" is context-dependent.[3] | [3] |
In Vivo Efficacy: From Benchtop to Biological System
High affinity must translate to functional activity in a living system to be therapeutically relevant. In vivo models provide this crucial validation.
Table 2: Comparative In Vivo Efficacy of Cis and Trans Isomers
| Compound | Animal Model / Assay | Cis Isomer Effect | Trans Isomer Effect | Key Finding | Reference |
| 1-(1-phenyl-2-methylcyclohexyl)piperidine (PCP Analog) | Rotarod Assay (Mouse motor coordination) | Inactive | ~2x more potent than PCP | The high in vitro affinity of the trans isomer translates directly to potent in vivo activity, whereas the cis isomer remains inactive.[1] | [1] |
Mechanistic Rationale: A Tale of Two Conformations
Why do these isomeric differences exist? The answer lies in the conformational behavior of the cyclohexane ring and its interaction with the rigid, three-dimensional architecture of a receptor's binding pocket.
The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this arrangement, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Bulky groups, like the chlorophenyl moiety, are sterically hindered in the axial position and thus strongly prefer the more stable equatorial position.
-
In the trans isomer , the two substituents are on opposite sides of the ring. This allows the bulky chlorophenyl group and the other major substituent to both occupy favorable equatorial positions, resulting in a more linear, extended, and stable conformation. This extended shape often fits more snugly into the typically elongated and hydrophobic binding pockets of receptors.
-
In the cis isomer , the substituents are on the same side. For one bulky group to be equatorial, the other must be forced into a sterically unfavorable axial position. This results in a more compact, bent, and higher-energy conformation that may clash with the receptor walls or fail to make key binding contacts.
Figure 1: Conformational basis for the differential activity of trans and cis isomers.
Key Experimental Protocols
Validating the activity of newly synthesized isomers is a cornerstone of medicinal chemistry. Below are detailed protocols for essential assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining a compound's binding affinity for a target receptor.
Objective: To determine the IC₅₀ and Kᵢ values of the cis and trans test compounds against a specific receptor.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor to create a membrane suspension. Quantify the total protein concentration using a Bradford or BCA assay.
-
Radioligand: Select a high-affinity radiolabeled ligand (e.g., [³H]-TCP for the PCP site[1]) and dilute to a final concentration near its Kₑ value.
-
Test Compounds: Prepare serial dilutions of the cis and trans isomers in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the test compound dilutions.
-
Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
-
Separation & Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Place the filter discs into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ for each isomer.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Neurotransmitter Reuptake Inhibition Assay
This functional assay measures a compound's ability to block the reuptake of neurotransmitters like dopamine or serotonin, a common mechanism for antidepressants and stimulants.
Objective: To determine the IC₅₀ of the cis and trans isomers for inhibiting neurotransmitter transport.
Methodology:
-
Cell/Synaptosome Preparation:
-
Use cells stably expressing the transporter of interest (e.g., DAT) or prepare synaptosomes (isolated nerve terminals) from relevant brain regions (e.g., striatum).
-
-
Assay Procedure:
-
Pre-incubate the cells/synaptosomes in a 96-well plate with varying concentrations of the cis and trans test compounds.
-
Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).
-
Allow the uptake to proceed for a short, defined time (e.g., 10 minutes at 37°C).
-
-
Termination & Analysis:
-
Terminate the uptake by rapid filtration, similar to the binding assay, to trap the radiolabeled neurotransmitter that has been transported into the cells/synaptosomes.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value for inhibition of uptake for each isomer.
-
Conclusion and Strategic Implications
The presented data compellingly demonstrates that for chlorophenyl-cyclohexyl derivatives, stereochemistry is a primary driver of biological activity. The trans isomer frequently exhibits markedly higher affinity and efficacy, a phenomenon largely attributable to its more stable, extended conformation that is better suited for receptor binding. However, as some examples show, this is not an immutable law, and the optimal configuration can be target-dependent.
For drug development professionals, the message is unequivocal: the synthesis and evaluation of separated cis and trans isomers is not an academic exercise but a critical step in lead optimization. Relying on data from a racemic mixture can mask the true potential of a highly active isomer or conceal the inactivity of another. A stereochemically defined approach is essential for unlocking the full potential of this and other privileged chemical scaffolds.
References
-
Thurlow, R. J., et al. (1991). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 34(5), 1533-1540. [Link]
-
Canal, C. E., & Murnane, K. S. (2017). The serotonin 2C receptor and the dark side of feeding: a case for utilizing psychedelic-inspired compounds. Psychopharmacology, 234(9-10), 1449-1463. [Link]
-
Di Pietro, O., et al. (2007). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]. Journal of Medicinal Chemistry, 50(23), 5775-5788. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


